Sulfo-LC-SPDP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNTZYQMIUCEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169751-10-4 | |
| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sulfo-LC-SPDP: A Technical Guide to a Versatile Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP), a versatile and widely used heterobifunctional crosslinking agent. This document details its mechanism of action, key applications, and provides structured data and experimental protocols to facilitate its effective use in research and development.
Core Concepts: Understanding this compound
This compound is a water-soluble, long-chain crosslinker designed for the covalent conjugation of molecules, most commonly proteins.[1][2] It possesses two distinct reactive groups at either end of a spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group.[3] This heterobifunctional nature allows for specific, controlled crosslinking between different functional groups.[4]
The key features of this compound include its water solubility, which is conferred by the sulfo-NHS group, allowing for reactions to be performed in aqueous buffers without the need for organic solvents that could potentially harm sensitive proteins. Furthermore, its membrane impermeability makes it an ideal reagent for labeling cell surface proteins. A significant advantage of this crosslinker is the presence of a disulfide bond within its spacer arm, which can be cleaved by reducing agents, enabling the separation of conjugated molecules for subsequent analysis.
Mechanism of Action
The crosslinking process with this compound is a two-step reaction:
-
Amine Reaction: The Sulfo-NHS ester group reacts specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues in proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 8.
-
Sulfhydryl Reaction: The pyridyldithiol group at the other end of the spacer arm reacts with sulfhydryl groups (-SH), such as those found in cysteine residues, to form a disulfide bond. This reaction results in the displacement and release of a pyridine-2-thione molecule, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction's progress.
The resulting conjugate is linked by a disulfide bridge that can be readily cleaved by reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | References |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.6 Å (Angstroms) | |
| Purity | >90% | |
| Solubility | Soluble in water to 10 mM | |
| Optimal pH for Amine Reaction | 7 - 8 | |
| Optimal pH for Sulfhydryl Reaction | 7 - 8 | |
| Absorbance Maximum of Pyridine-2-thione | 343 nm |
Experimental Protocols
Below are detailed methodologies for common applications of this compound.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one containing primary amines and the other containing free sulfhydryls.
Materials:
-
This compound
-
Protein A (containing primary amines)
-
Protein B (containing free sulfhydryls)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.5
-
Desalting columns
-
Reducing Agent (optional, for cleaving): Dithiothreitol (DTT)
Procedure:
-
Preparation of this compound: Immediately before use, prepare a 20 mM solution of this compound by dissolving 2 mg of the reagent in 200 µL of ultrapure water.
-
Modification of Protein A:
-
Dissolve 2-5 mg of Protein A in 1.0 mL of Reaction Buffer.
-
Add 25 µL of the 20 mM this compound solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Protein B:
-
Mix the desalted, this compound-modified Protein A with Protein B (which contains free sulfhydryls).
-
Incubate the mixture for 18 hours at room temperature or at 4°C.
-
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.
Protocol 2: Introduction of Sulfhydryl Groups and Subsequent Conjugation
This protocol is for when neither protein to be conjugated possesses a free sulfhydryl group.
Materials:
-
This compound
-
Protein 1 and Protein 2 (both with primary amines)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.5
-
Reducing Buffer: 50 mM DTT in acetate buffer or PBS-EDTA
-
Desalting columns
Procedure:
-
Modification of Both Proteins:
-
Separately modify both Protein 1 and Protein 2 with this compound following steps 1 and 2 from Protocol 1.
-
After modification, desalt both protein solutions to remove excess crosslinker.
-
-
Generation of Free Sulfhydryls on Protein 1:
-
To the desalted, SPDP-modified Protein 1, add the Reducing Buffer to a final DTT concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithiol group and expose a free sulfhydryl.
-
Immediately remove the DTT using a desalting column equilibrated with Reaction Buffer. The protein is now sulfhydryl-activated.
-
-
Conjugation:
-
Mix the sulfhydryl-activated Protein 1 with the SPDP-modified Protein 2.
-
Incubate for 18 hours at room temperature or 4°C to form the disulfide-linked conjugate.
-
-
Purification: Purify the conjugate as described in Protocol 1.
Visualizing the Process
Mechanism of Action Diagram
Caption: Reaction mechanism of this compound crosslinker.
Experimental Workflow Diagram
Caption: General workflow for protein-protein conjugation.
References
- 1. This compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Contact Us [thermofisher.com]
- 2. medkoo.com [medkoo.com]
- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. covachem.com [covachem.com]
Sulfo-LC-SPDP: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate), a key reagent in the field of bioconjugation. This document details its mechanism of action and provides structured data and experimental protocols to facilitate its effective use in research and drug development.
Core Properties and Chemical Structure
This compound is a water-soluble, heterobifunctional crosslinker.[1][2] It contains two reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl groups.[3] These reactive moieties are separated by a long-chain spacer arm, which includes a cleavable disulfide bond.[1] The presence of the sulfonate group on the NHS ring renders the molecule water-soluble, allowing for direct addition to aqueous reaction mixtures without the need for organic solvents.
Chemical Structure
The chemical structure of this compound is characterized by its three main components: the Sulfo-NHS ester, the spacer arm containing a disulfide bridge, and the pyridyldithiol group.
References
A Deep Dive into the Water Solubility of Sulfo-LC-SPDP: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of crosslinking reagents is paramount for successful bioconjugation. This technical guide provides an in-depth analysis of the water solubility of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a widely used heterobifunctional crosslinker.
Physicochemical Properties and Solubility Data
This compound is a modified version of LC-SPDP, engineered to be water-soluble. The key to its enhanced aqueous solubility is the incorporation of a sulfonate (-SO3-) group on the N-hydroxysuccinimide (NHS) ester ring.[1] This negatively charged group significantly increases the hydrophilicity of the molecule, allowing it to be dissolved directly in aqueous buffers without the need for organic solvents like DMSO or DMF, which are often required for non-sulfonated analogs.[1][2] This is a critical advantage as organic solvents can be detrimental to the structure and function of proteins and other biomolecules.
The table below summarizes the key physicochemical properties and quantitative solubility data for this compound.
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | [3][4] |
| Chemical Formula | C18H22N3NaO8S3 | |
| Spacer Arm Length | 15.7 Å | |
| Water Solubility | >95 mg/mL | |
| Soluble in water to 10 mM | ||
| A 20 mM solution can be prepared by dissolving 2 mg in 200 µL of ultrapure water. | ||
| Appearance | White Solid | |
| Purity | ≥ 90% |
Chemical Structure and Reaction Mechanism
The structure of this compound features two reactive moieties at opposite ends of a long-chain spacer arm: a sulfo-NHS ester and a pyridyldithiol group.
The sulfo-NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues in proteins, to form a stable amide bond. The pyridyldithiol group reacts with sulfhydryl groups (-SH), like those found in cysteine residues, to form a disulfide bond. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. The disulfide bond introduced by the crosslinker is cleavable by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Experimental Protocols
Preparation of a this compound Stock Solution
Due to its high water solubility, preparing a stock solution of this compound is straightforward.
Materials:
-
This compound reagent
-
Ultrapure water or an appropriate aqueous buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
Immediately before use, dissolve the desired amount of this compound in the appropriate volume of water or buffer. For example, to prepare a 20 mM solution, dissolve 2 mg of this compound in 200 µL of ultrapure water.
-
Vortex briefly to ensure complete dissolution. It is recommended to use the solution immediately as the sulfo-NHS ester is susceptible to hydrolysis, especially at higher pH. Storing stock solutions is not recommended.
General Workflow for Protein-Protein Conjugation
This workflow outlines the steps for conjugating two proteins, one with available primary amines and the other with free sulfhydryls.
Signaling Pathways and Logical Relationships
The utility of this compound lies in its ability to link biomolecules, which can be instrumental in elucidating signaling pathways or creating targeted drug delivery systems. For instance, an antibody can be conjugated to a cytotoxic drug. The antibody, through its primary amines, is first modified with this compound. This activated antibody can then be conjugated to the drug, which has been engineered to contain a free sulfhydryl group. The resulting antibody-drug conjugate (ADC) can then bind to a specific cell surface receptor, be internalized, and once inside the cell, the cleavable disulfide bond can be reduced, releasing the drug to exert its cytotoxic effect.
References
A Technical Deep Dive: Unraveling the Key Differences Between Sulfo-LC-SPDP and SPDP Crosslinkers
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinking reagent is paramount. This guide provides an in-depth technical comparison of two widely used heterobifunctional crosslinkers: N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its water-soluble analog, Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate (Sulfo-LC-SPDP). Understanding their core distinctions is crucial for optimizing conjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
At the heart of their utility, both SPDP and this compound are designed to connect molecules containing primary amines with those containing sulfhydryl groups.[1] This is achieved through their two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of proteins), and a pyridyldithio group that reacts with sulfhydryls (thiols) to form a cleavable disulfide bond.[2][3] This disulfide linkage is a key feature, as it allows for the release of a conjugated molecule under reducing conditions, a mechanism often exploited for drug delivery within the cellular environment.[2][4]
Core Structural and Functional Distinctions
The primary differentiator between this compound and SPDP lies in the addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide (NHS) ester ring of this compound. This seemingly minor modification has profound implications for the reagent's physical and chemical properties, directly impacting its application in experimental settings.
Solubility and Cell Permeability:
-
SPDP and LC-SPDP: These reagents have limited aqueous solubility and must first be dissolved in an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture. Their hydrophobic nature allows them to permeate cell membranes, enabling intracellular crosslinking.
-
This compound: The negatively charged sulfonate group renders this compound water-soluble, allowing for its direct addition to aqueous buffers. This property is highly advantageous as it eliminates the need for organic solvents that could potentially be detrimental to the structure and function of sensitive proteins. Furthermore, its water solubility makes it membrane-impermeable, a critical feature for applications requiring specific labeling of cell surface proteins.
Spacer Arm Length:
The length of the spacer arm connecting the two reactive groups can influence the steric hindrance and overall accessibility of the conjugated molecules.
-
SPDP: Possesses a shorter spacer arm of 6.8 Å.
-
LC-SPDP & this compound: Both "long-chain" (LC) versions feature a longer spacer arm of 15.6 Å or 15.7 Å, which can be beneficial in overcoming steric hindrance between large biomolecules.
Quantitative Data Summary
For ease of comparison, the key quantitative characteristics of SPDP, LC-SPDP, and this compound are summarized in the table below.
| Property | SPDP | LC-SPDP | This compound |
| Molecular Weight | 312.37 g/mol | 425.52 g/mol | 527.57 g/mol |
| Spacer Arm Length | 6.8 Å | 15.6 Å | 15.6 Å / 15.7 Å |
| Solubility | Water-insoluble (requires organic solvent) | Water-insoluble (requires organic solvent) | Water-soluble |
| Cell Permeability | Membrane-permeable | Membrane-permeable | Membrane-impermeable |
| Reactive Groups | NHS ester, Pyridyldithiol | NHS ester, Pyridyldithiol | Sulfo-NHS ester, Pyridyldithiol |
| Reactive Towards | Primary amines, Sulfhydryls | Primary amines, Sulfhydryls | Primary amines, Sulfhydryls |
| Cleavability | Reducible disulfide bond (e.g., with DTT) | Reducible disulfide bond (e.g., with DTT) | Reducible disulfide bond (e.g., with DTT) |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for protein-protein conjugation using SPDP and this compound. It is important to note that optimal reaction conditions may vary depending on the specific molecules being conjugated.
Protocol 1: Amine-to-Sulfhydryl Conjugation using SPDP or LC-SPDP
This protocol is adapted for crosslinkers requiring an organic solvent.
Materials:
-
SPDP or LC-SPDP
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
Methodology:
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a 20 mM stock solution of SPDP or LC-SPDP in DMSO or DMF. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.
-
Activate Protein A:
-
Dissolve Protein A in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Remove Excess Crosslinker: Purify the SPDP-activated Protein A from excess, non-reacted crosslinker and reaction byproducts using a desalting column equilibrated with the Reaction Buffer.
-
Conjugate with Protein B:
-
Dissolve Protein B in the Reaction Buffer.
-
Add the sulfhydryl-containing Protein B to the purified, activated Protein A. A molar ratio of 1:1 is a common starting point, but may require optimization.
-
Incubate the reaction for 8-16 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the conjugate from unreacted proteins.
Protocol 2: Amine-to-Sulfhydryl Conjugation using this compound
This protocol leverages the water-solubility of this compound.
Materials:
-
This compound
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Desalting columns
Methodology:
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in water. For example, dissolve 2 mg of this compound in 200 µL of ultrapure water to make a 20 mM solution.
-
Activate Protein A:
-
Dissolve Protein A in the Reaction Buffer at a concentration of 2-5 mg/mL.
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Remove Excess Crosslinker: Purify the this compound-activated Protein A using a desalting column equilibrated with the Reaction Buffer.
-
Conjugate with Protein B:
-
Dissolve Protein B in the Reaction Buffer.
-
Add the sulfhydryl-containing Protein B to the purified, activated Protein A.
-
Incubate the reaction overnight at room temperature.
-
-
Purification: Purify the final conjugate using an appropriate chromatography method.
Monitoring the Reaction
A key advantage of pyridyldithiol-based crosslinkers is the ability to monitor the reaction progress. The reaction of the pyridyldithiol group with a sulfhydryl results in the release of pyridine-2-thione, which has a distinct absorbance at 343 nm. By measuring the increase in absorbance at this wavelength, the degree of sulfhydryl modification can be quantified.
Visualizing the Workflow and Chemistry
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the chemical structures, reaction mechanisms, and experimental workflows.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and SPDP hinges on the specific requirements of the experiment. For applications demanding aqueous reaction conditions and the avoidance of organic solvents, or for the specific labeling of cell-surface molecules, the water-soluble and membrane-impermeable this compound is the superior choice. Conversely, when intracellular crosslinking is desired, the membrane-permeable nature of SPDP and LC-SPDP makes them the appropriate reagents. The longer spacer arm of the "LC" variants of both crosslinkers provides an additional parameter to consider, particularly when dealing with large, sterically hindered biomolecules. By carefully considering these key differences, researchers can select the optimal crosslinker to achieve efficient and specific bioconjugation for their drug development and research endeavors.
References
Sulfo-LC-SPDP: A Technical Guide for Heterobifunctional Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. It is designed to be an essential resource for researchers, scientists, and drug development professionals utilizing bioconjugation techniques. This document details the core properties, mechanism of action, and experimental protocols associated with this compound, facilitating its effective application in areas such as antibody-drug conjugation, protein-protein crosslinking, and immunoassay development.
Core Properties and Specifications
This compound is a versatile reagent that enables the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. Its key features include a water-soluble Sulfo-NHS ester for targeting amines and a pyridyldithiol group for reacting with sulfhydryls. The integrated cleavable disulfide bond within its spacer arm allows for the subsequent separation of conjugated molecules under reducing conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design.
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | [1] |
| Spacer Arm Length | 15.7 Å | [2] |
| CAS Number | 169751-10-4 | |
| Molecular Formula | C18H22N3NaO8S3 | |
| Purity | >90% | |
| Form | Solid Powder |
| Reactivity and Solubility | Details | Reference |
| Amine-Reactive Group | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | |
| Sulfhydryl-Reactive Group | 2-Pyridyldithio | |
| Optimal pH for Amine Reaction | 7 - 9 | |
| Optimal pH for Sulfhydryl Reaction | 7 - 8 | |
| Solubility | Soluble in water up to 10 mM | |
| Cell Permeability | Membrane-impermeable |
Mechanism of Action
The heterobifunctional nature of this compound allows for a two-step conjugation process. The Sulfo-NHS ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. Subsequently, the pyridyldithiol group reacts with a sulfhydryl group to form a disulfide bond, releasing a pyridine-2-thione byproduct. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the progress of the sulfhydryl reaction.
Experimental Protocols
The following section provides a detailed methodology for a key application of this compound: the conjugation of a drug to an antibody to form an antibody-drug conjugate (ADC). This protocol is a representative example and may require optimization for specific antibodies and drug molecules.
Protocol: Antibody-Drug Conjugation using this compound
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Drug with a free sulfhydryl group
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving non-sulfo SPDP variants (not required for this compound)
-
Desalting columns
-
Reducing agent (e.g., Dithiothreitol - DTT) for cleaving the disulfide bond (for analysis)
Procedure:
Part A: Activation of Antibody with this compound
-
Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, prepare a 20 mM solution of this compound by dissolving 2 mg in 200 µL of ultrapure water.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove non-reacted this compound using a desalting column equilibrated with the reaction buffer.
Part B: Conjugation of Activated Antibody with Sulfhydryl-Containing Drug
-
Prepare Drug Solution: Dissolve the sulfhydryl-containing drug in a compatible buffer.
-
Conjugation Reaction: Add the sulfhydryl-containing drug to the purified, activated antibody solution. The molar ratio of drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting antibody-drug conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess drug and other byproducts.
Part C: (Optional) Cleavage of the Disulfide Bond
-
Prepare Reducing Agent: Prepare a 50 mM DTT solution in an appropriate buffer.
-
Cleavage Reaction: Add the DTT solution to a sample of the ADC and incubate for 30 minutes at room temperature to cleave the disulfide bond.
-
Analysis: The cleaved antibody and drug can then be analyzed by techniques such as SDS-PAGE or mass spectrometry.
Applications
The unique properties of this compound make it suitable for a wide range of applications in bioconjugation chemistry:
-
Antibody-Drug Conjugation (ADC): The ability to create a cleavable linkage between an antibody and a cytotoxic drug is a cornerstone of modern targeted cancer therapies.
-
Protein-Protein Crosslinking: Studying protein-protein interactions by covalently linking interacting partners.
-
Immunoassay Development: Conjugating enzymes or fluorescent labels to antibodies or antigens for use in ELISA, western blotting, and other immunodetection methods.
-
Surface Immobilization: Attaching proteins or other biomolecules to surfaces for applications such as biosensors and affinity chromatography.
-
Drug Delivery: Creating targeted drug delivery systems by linking therapeutic agents to targeting moieties.
References
The Core of Reversible Bioconjugation: A Technical Guide to the Cleavable Disulfide Bond in Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and targeted therapeutics, the ability to link and subsequently release molecules is paramount. Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) has emerged as a critical tool, offering a reversible linkage through its strategically placed and cleavable disulfide bond. This technical guide delves into the core functionalities of this compound, providing in-depth data, detailed experimental protocols, and visual representations of its mechanism to empower researchers in their scientific endeavors.
Unveiling this compound: Structure and Properties
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can couple distinct types of molecules.[1] Its structure is characterized by a water-soluble Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group, separated by a long-chain spacer arm.[2] The presence of the sulfonate group on the NHS ester renders the entire molecule water-soluble, a significant advantage for reactions in aqueous biological buffers.[3][4]
The key feature of this compound lies in the disulfide bond within the pyridyldithiol group. This bond is susceptible to cleavage by reducing agents, allowing for the controlled release of conjugated molecules. This property is particularly valuable in applications such as drug delivery, where the payload needs to be released at a specific target site.
A notable characteristic of the reaction between the pyridyldithiol group and a sulfhydryl-containing molecule is the release of a byproduct, pyridine-2-thione. The concentration of this byproduct can be quantified by measuring its absorbance at 343 nm, providing a convenient method to monitor the progress of the conjugation reaction.
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Reactive Groups | Sulfo-NHS ester, Pyridyldithiol | |
| Reactivity | Primary amines (-NH2), Sulfhydryls (-SH) | |
| Solubility | Water-soluble | |
| Cleavability | Reducible disulfide bond | |
| Byproduct Absorbance | Pyridine-2-thione at 343 nm | |
| Storage | -20°C, protected from moisture |
The Chemistry of Conjugation and Cleavage
The utility of this compound stems from its two-step reaction mechanism, enabling the precise linkage of molecules.
Step 1: Amine Reaction
The Sulfo-NHS ester group of this compound reacts with primary amines, commonly found on the side chains of lysine residues in proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 8.
Step 2: Sulfhydryl Reaction and Disulfide Bond Formation
The pyridyldithiol group at the other end of the crosslinker then reacts with a sulfhydryl group (thiol, -SH), typically from a cysteine residue in another molecule. This reaction results in the formation of a new disulfide bond, linking the two molecules, and the release of pyridine-2-thione.
Cleavage of the Disulfide Bond
The newly formed disulfide bond can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This reduction reaction breaks the disulfide bond, releasing the two conjugated molecules from each other. The efficiency of cleavage is dependent on the concentration of the reducing agent and the pH of the solution.
Experimental Protocols
The following are generalized protocols for the use of this compound in protein-protein conjugation. Researchers should optimize these protocols for their specific applications.
Preparation of Reagents
-
This compound Solution: Immediately before use, prepare a 20 mM solution of this compound by dissolving it in ultrapure water.
-
Reaction Buffer: A common buffer is Phosphate-Buffered Saline (PBS) with EDTA (PBS-EDTA): 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris) and thiols.
-
Reducing Agent (for cleavage): Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP.
Modification of the First Protein (Amine-Containing)
-
Dissolve the protein containing primary amines in the reaction buffer at a concentration of 2-5 mg/mL.
-
Add a calculated molar excess of the 20 mM this compound solution to the protein solution. A common starting point is a 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.
Conjugation to the Second Protein (Sulfhydryl-Containing)
-
Add the sulfhydryl-containing protein to the purified, this compound-modified first protein.
-
Incubate the mixture for at least 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purify the final conjugate from unreacted proteins using size-exclusion chromatography or another appropriate purification method.
Cleavage of the Disulfide Bond
-
To the purified conjugate, add the reducing agent (e.g., DTT to a final concentration of 20-50 mM).
-
Incubate for 30 minutes at room temperature.
-
The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions, which will show the separation of the two originally conjugated molecules.
| Parameter | Recommended Condition | Reference |
| This compound Concentration | 20 mM stock solution in water | |
| Reaction pH | 7.0 - 8.0 | |
| Reaction Time (Amine Modification) | 30 - 60 minutes at room temperature | |
| Reaction Time (Conjugation) | 2 hours at room temperature or overnight at 4°C | |
| Cleavage Agent | 20-50 mM DTT or 0.5-1 mM TCEP | |
| Cleavage Time | 30 minutes at room temperature |
Visualizing the Process
To further clarify the structure and mechanisms involved with this compound, the following diagrams have been generated.
Figure 1: Chemical structure of this compound.
Figure 2: Experimental workflow for protein conjugation.
Figure 3: Mechanism of disulfide bond cleavage.
Conclusion
This compound stands as a versatile and indispensable reagent in the field of bioconjugation. Its water solubility, long spacer arm, and, most importantly, its cleavable disulfide bond provide researchers with a powerful tool for creating reversible linkages between biomolecules. The ability to precisely control both the conjugation and cleavage processes opens up a wide array of applications, from fundamental protein interaction studies to the development of sophisticated drug delivery systems and antibody-drug conjugates. A thorough understanding of its chemical properties and reaction mechanisms, as detailed in this guide, is crucial for harnessing the full potential of this remarkable crosslinker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
An In-depth Technical Guide on the Core Membrane Impermeability of Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the membrane impermeability of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a key characteristic that defines its utility in modern biological research. This document delves into the chemical basis of its impermeability, presents a framework for its quantitative assessment, details experimental protocols for its application in cell surface labeling, and illustrates its critical role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction: The Chemical Basis of Membrane Impermeability
This compound is a heterobifunctional crosslinker widely used for covalently linking molecules, particularly proteins.[1][2] Its structure incorporates two reactive moieties: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., on lysine residues), and a pyridyldithiol group that reacts with sulfhydryls (e.g., on cysteine residues).[2] A critical feature that distinguishes this compound from its analog, LC-SPDP, is the presence of a sulfonyl group (SO₃⁻) on the NHS ring.[3] This charged group imparts high water solubility to the molecule and, crucially, renders it incapable of passively diffusing across the hydrophobic lipid bilayer of the cell membrane.[3] This inherent membrane impermeability is the cornerstone of its application in specifically targeting and modifying proteins on the cell surface.
Quantitative Analysis of Membrane Impermeability
Table 1: Hypothetical Quantitative Comparison of Cell Protein Labeling
| Crosslinker | Protein Localization | Percentage of Labeled Proteins (Hypothetical) |
| This compound | Cell Surface | > 95% |
| Intracellular | < 5% | |
| LC-SPDP | Cell Surface | ~ 50% |
| Intracellular | ~ 50% |
This table illustrates the expected outcome of such an experiment. This compound would predominantly label proteins known to be expressed on the cell surface, with minimal labeling of intracellular proteins. Conversely, LC-SPDP, being membrane-permeable, would label both cell surface and intracellular proteins.
Experimental Protocols
Protocol for Cell Surface Protein Labeling and Analysis
This protocol outlines the steps for selectively labeling cell surface proteins using this compound for subsequent identification by mass spectrometry.
Materials:
-
This compound
-
Live cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Apparatus for cell harvesting (centrifuge or cell scraper)
-
Instrumentation for mass spectrometry (LC-MS/MS)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Labeling Reaction: Resuspend or cover the cells with ice-cold PBS containing freshly prepared this compound (typically 0.25-1 mM). Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes protein internalization.
-
Quenching: Add quenching buffer to a final concentration of 100 mM to stop the reaction by consuming unreacted this compound. Incubate for 10 minutes at 4°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Reduction of Disulfide Bonds: The pyridyldithiol group of this compound creates a disulfide bond with the target protein. To facilitate analysis, this bond can be cleaved by adding DTT to the cell lysate to a final concentration of 20-50 mM and incubating for 30 minutes at 37°C.
-
Sample Preparation for Mass Spectrometry: Process the protein lysate for mass spectrometry analysis. This typically involves protein precipitation, digestion (e.g., with trypsin), and peptide cleanup.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that were labeled on the cell surface.
Protocol for Antibody-Drug Conjugate (ADC) Preparation
The membrane impermeability of this compound is critical for the multi-step process of creating ADCs, ensuring that the linker is attached to the antibody before the cytotoxic drug is introduced.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic drug with a free sulfhydryl group
-
Reaction buffers (e.g., PBS, pH 7.2-8.0)
-
Desalting columns
-
DTT
Procedure:
-
Antibody Modification: React the mAb with a molar excess of this compound in PBS at room temperature for 30-60 minutes. This step attaches the linker to the primary amines on the antibody.
-
Purification: Remove excess, unreacted this compound from the modified antibody using a desalting column.
-
Drug Conjugation: Add the sulfhydryl-containing cytotoxic drug to the purified, linker-modified antibody. The pyridyldithiol group on the linker will react with the sulfhydryl group on the drug to form a stable disulfide bond. Incubate for 1-2 hours at room temperature.
-
Final Purification: Purify the resulting ADC from unconjugated drug and other reaction components using a desalting column or other chromatographic methods.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to clearly illustrate the logical flow of experimental procedures and the molecular interactions involved.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using this compound.
Caption: Experimental workflow for cell surface protein labeling and identification.
Conclusion
The membrane impermeability of this compound is a direct consequence of its chemical structure, specifically the negatively charged sulfonyl group. This property is not merely a technical detail but a fundamental feature that enables a wide range of applications, from the specific analysis of the cell surface proteome to the rational design of targeted therapies. The protocols and workflows described in this guide provide a foundation for researchers to harness the unique capabilities of this compound in their own investigations. A thorough understanding of its membrane impermeability is paramount for the successful design and interpretation of experiments that rely on this powerful chemical tool.
References
An In-Depth Technical Guide to Sulfo-LC-SPDP for Protein Crosslinking Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP), its applications in protein crosslinking, and detailed protocols for its use.
Introduction to this compound
This compound is a water-soluble, cleavable, and heterobifunctional crosslinking agent widely used in bioconjugation chemistry.[1][2][3] Its structure features two reactive groups at either end of a long-chain spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl groups.[1][2] The presence of a disulfide bond within the spacer arm allows for the cleavage of the crosslink under reducing conditions, a feature that is highly valuable in various analytical and drug delivery applications.
The key features of this compound include:
-
Heterobifunctionality: Allows for the specific and sequential conjugation of two different molecules, minimizing the formation of homodimers.
-
Amine and Sulfhydryl Reactivity: Targets primary amines (e.g., lysine residues and N-termini of proteins) and sulfhydryl groups (e.g., cysteine residues).
-
Water Solubility: The sulfonate group on the NHS ester imparts water solubility, enabling reactions to be performed in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.
-
Cleavable Spacer Arm: The disulfide bond in the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Long Spacer Arm: The 15.7 Å spacer arm helps to minimize steric hindrance between the conjugated molecules.
Mechanism of Action
The crosslinking reaction with this compound occurs in two distinct steps, allowing for controlled conjugation.
Step 1: Reaction with Primary Amines: The Sulfo-NHS ester end of this compound reacts with primary amine groups on the first protein (Protein 1) to form a stable amide bond. This reaction is typically carried out in a buffer at a pH of 7-9. The reaction releases N-hydroxysulfosuccinimide (Sulfo-NHS) as a byproduct.
Step 2: Reaction with Sulfhydryl Groups: The pyridyldithiol group on the now-activated Protein 1 reacts with a sulfhydryl group on the second protein (Protein 2) via a thiol-disulfide exchange reaction. This forms a new disulfide bond, covalently linking the two proteins. This reaction proceeds optimally at a pH of 6.5-7.5 and releases pyridine-2-thione, a byproduct that can be quantified spectrophotometrically at 343 nm to monitor the progress of the reaction.
Quantitative Data
The efficiency and kinetics of this compound crosslinking are influenced by several factors, including pH, temperature, and reagent concentrations.
Reaction Kinetics and Stability
| Parameter | Condition | Value/Observation | Citation(s) |
| Sulfo-NHS Ester Hydrolysis Half-life | pH 7, 4°C | Several hours | |
| pH 8.6, 4°C | ~10 minutes | ||
| Amine Reaction pH Range | Optimal | 7-9 | |
| Sulfhydryl Reaction pH Range | Optimal | 6.5-7.5 | |
| Disulfide Bond Cleavage | DTT Concentration | 10-50 mM | |
| TCEP Concentration | 10-50 mM | ||
| Cleavage pH | 8.5 for efficient cleavage | ||
| Pyridine-2-thione Molar Extinction Coefficient | at 343 nm | 8,080 M⁻¹cm⁻¹ |
Factors Influencing Crosslinking Efficiency
-
pH: The pH of the reaction buffer is critical. The amine reaction is favored at a slightly alkaline pH (7-9) to ensure the primary amines are deprotonated and nucleophilic. The thiol-disulfide exchange is more efficient at a slightly acidic to neutral pH (6.5-7.5).
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30-60 minutes for the amine reaction and can be extended for the sulfhydryl reaction. Lower temperatures (4°C) can be used to slow down the reaction and hydrolysis of the NHS ester, requiring longer incubation times.
-
Molar Ratio: The molar ratio of this compound to the protein will determine the degree of modification. A 10- to 20-fold molar excess of the crosslinker is often used as a starting point for optimization.
-
Buffer Composition: Buffers should be free of primary amines (e.g., Tris) and thiols during the respective reaction steps to avoid competing reactions. Phosphate-buffered saline (PBS) is a commonly used buffer.
Applications of this compound in Protein Crosslinking
Antibody-Drug Conjugates (ADCs)
This compound is extensively used in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The cleavable disulfide bond is designed to be stable in the bloodstream and then cleaved in the reducing environment of the target cancer cell, releasing the cytotoxic payload.
Cross-Linking Mass Spectrometry (XL-MS)
This compound is a valuable tool in XL-MS studies for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The defined spacer arm length provides distance constraints between the crosslinked residues. The cleavable nature of the linker simplifies the analysis of complex crosslinked peptide mixtures by mass spectrometry.
Experimental Protocols
General Two-Step Protein-Protein Conjugation
This protocol provides a general procedure for crosslinking two proteins, one with available primary amines and the other with available sulfhydryl groups.
Materials:
-
This compound
-
Protein 1 (with primary amines)
-
Protein 2 (with sulfhydryl groups)
-
Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5
-
Reaction Stop Solution: 1 M Tris-HCl, pH 8.0
-
Reducing Agent: DTT or TCEP
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in water.
-
Prepare Protein 1 and Protein 2 in Conjugation Buffer.
-
-
Modification of Protein 1 with this compound:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein 1 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of Modified Protein 1 to Protein 2:
-
Add the sulfhydryl-containing Protein 2 to the purified, modified Protein 1. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unreacted proteins using size-exclusion chromatography (SEC) or other appropriate purification methods.
-
Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a small molecule drug containing a sulfhydryl group to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sulfhydryl-containing drug
-
Conjugation and purification buffers as described in the general protocol.
Procedure:
-
Modification of the Antibody:
-
Follow Step 2 of the general protocol to modify the antibody with this compound. The degree of modification can be controlled by adjusting the molar ratio of the crosslinker to the antibody.
-
-
Conjugation of the Drug:
-
Add the sulfhydryl-containing drug to the purified, SPDP-activated antibody.
-
Incubate the reaction as described in Step 3 of the general protocol.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody can be determined using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Purity and Aggregation Analysis: Analyze the purified ADC by size-exclusion chromatography (SEC) to assess purity and the presence of aggregates.
-
In Vitro Stability: Assess the stability of the ADC in plasma by incubating the conjugate in serum and analyzing the amount of intact ADC over time.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of Sulfo-NHS ester | Prepare fresh this compound solution immediately before use. Ensure the reagent is stored properly desiccated. |
| Inactive protein | Confirm the activity and concentration of the proteins. Ensure buffers do not contain interfering substances. | |
| Incorrect pH | Optimize the pH for both the amine and sulfhydryl reaction steps. | |
| Protein Precipitation | High degree of modification | Reduce the molar ratio of this compound to the protein. |
| Unfavorable buffer conditions | Screen different buffers and additives to improve protein solubility. | |
| Premature Cleavage of Disulfide Bond | Presence of reducing agents | Ensure all buffers are free of reducing agents until the cleavage step is desired. |
Conclusion
This compound is a versatile and powerful tool for protein crosslinking, enabling a wide range of applications from the development of targeted therapeutics to the elucidation of complex protein interaction networks. Its water solubility, cleavable nature, and heterobifunctional reactivity provide researchers with a high degree of control over the conjugation process. By understanding the principles of its mechanism of action and optimizing reaction conditions, scientists can effectively utilize this compound to advance their research in drug development and proteomics.
References
Methodological & Application
Application Notes and Protocols for Sulfo-LC-SPDP Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic profile.
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker widely used in the development of ADCs and other antibody conjugates. It facilitates the formation of a cleavable disulfide bond between an antibody and a payload containing a free sulfhydryl group. The key features of this compound include:
-
Amine-Reactive Sulfo-NHS Ester: This group reacts efficiently with primary amines (e.g., lysine residues) on the surface of the antibody under mild pH conditions.
-
Sulfhydryl-Reactive Pyridyldithiol Group: This group reacts with free sulfhydryl (thiol) groups on a drug, peptide, or other molecule to form a stable disulfide bond.
-
Cleavable Disulfide Bond: The resulting disulfide linkage is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at significantly higher concentrations inside cells. This intracellular cleavage mechanism allows for the targeted release of the payload at the site of action.
-
Water-Solubility: The sulfonate group on the NHS ring enhances the water solubility of the reagent, simplifying the conjugation process in aqueous buffers and minimizing the use of organic solvents that can be detrimental to the antibody's structure and function.[1]
-
Long Spacer Arm: The "LC" (long chain) designation refers to the 6-carbon spacer arm, which helps to minimize steric hindrance between the antibody and the conjugated molecule.
This document provides a detailed protocol for the conjugation of this compound to antibodies, subsequent purification of the conjugate, and methods for its characterization.
Chemical Structure and Reaction Mechanism
The chemical structure of this compound facilitates a two-step conjugation process.
References
Application Notes and Protocols: A Step-by-Step Guide to Protein Labeling with Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl groups. A key feature of this reagent is the formation of a disulfide bond within the spacer arm, which can be cleaved by reducing agents. This allows for the reversible conjugation of proteins, making it a valuable tool in drug development, proteomics, and various biochemical assays.
The N-hydroxysuccinimide (NHS) ester end of this compound reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form a stable amide bond. The pyridyldithio group at the other end reacts with sulfhydryl groups (e.g., from cysteine residues) to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[1]
This document provides a detailed, step-by-step guide for protein labeling with this compound, including protocols for two common conjugation strategies, methods for quantifying the labeling efficiency, and a troubleshooting guide.
Chemical Reaction and Workflow Overview
The overall process of protein labeling with this compound involves the initial modification of a protein containing primary amines with the crosslinker, followed by conjugation to a sulfhydryl-containing molecule. The workflow can be adapted depending on whether the target protein already possesses free sulfhydryl groups.
References
Optimizing Bioconjugation: Application Notes and Protocols for Sulfo-LC-SPDP Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the optimal buffer conditions and protocols for reactions involving Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. Understanding and controlling reaction parameters are critical for successful conjugation of proteins, antibodies, and other biomolecules, ensuring high yield, purity, and functionality of the final conjugate.
Introduction to this compound
This compound is a valuable tool in bioconjugation due to its two distinct reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryls.[1] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, allowing for direct addition to aqueous reaction mixtures and preventing the need for organic solvents that can be detrimental to protein structure.[2][3] This crosslinker is particularly useful for cell surface labeling as it is membrane-impermeable. The spacer arm contains a disulfide bond, which can be cleaved by reducing agents, allowing for the separation of conjugated molecules if desired.
Optimal Buffer Conditions
The efficiency of the two-step reaction with this compound is highly dependent on the buffer composition, particularly the pH. The two reactive ends of this compound have different optimal pH ranges for their respective reactions.
Table 1: Summary of Optimal Buffer Conditions for this compound Reactions
| Parameter | Amine-Reactive (Sulfo-NHS Ester) Reaction | Sulfhydryl-Reactive (Pyridyldithiol) Reaction |
| Recommended Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Phosphate, Borate, Carbonate/Bicarbonate |
| Optimal pH Range | 7.0 - 8.0 | 7.0 - 8.0 |
| Buffers to Avoid | Buffers containing primary amines (e.g., Tris) | Buffers containing thiols or reducing agents |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
| Typical Reaction Time | 30 - 60 minutes | 1 - 18 hours |
Note: The hydrolysis of the sulfo-NHS ester increases with pH. At pH 7, the half-life is several hours, but at pH 9, it decreases to less than 10 minutes. Therefore, maintaining the pH within the recommended range is crucial for efficient conjugation to primary amines.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one containing primary amines and the other containing free sulfhydryls.
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS)
-
Protein-SH (in thiol-free buffer, e.g., PBS)
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
-
Reducing agent (e.g., DTT or TCEP) - Optional, for cleaving the disulfide bond
Procedure:
Step 1: Modification of the Amine-Containing Protein (Protein-NH₂)
-
Prepare Protein-NH₂ at a concentration of 1-5 mg/mL in Reaction Buffer.
-
Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound using a desalting column equilibrated with Reaction Buffer. The product is now Protein-PDP.
Step 2: Conjugation to the Sulfhydryl-Containing Protein (Protein-SH)
-
Combine the purified Protein-PDP with the Protein-SH in Reaction Buffer. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted proteins.
Protocol 2: Introduction of a Thiol Group and Subsequent Conjugation
This protocol is for when neither protein contains a free sulfhydryl. One protein is modified with this compound, and then its pyridyldithiol group is reduced to a free sulfhydryl, which can then react with a second protein modified with this compound.
Materials:
-
Protein 1 (to be thiolated)
-
Protein 2 (to be activated)
-
This compound
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Reducing Agent Buffer: 50 mM DTT in a suitable buffer (e.g., acetate buffer to avoid reducing native disulfides)
-
Desalting columns
Procedure:
-
Modification of Protein 1 and Protein 2: Separately modify both proteins with this compound as described in Step 1 of Protocol 1. This results in Protein 1-PDP and Protein 2-PDP.
-
Thiolation of Protein 1-PDP:
-
To the purified Protein 1-PDP, add the Reducing Agent Buffer.
-
Incubate for 30 minutes at room temperature.
-
Immediately remove the DTT and the pyridine-2-thione byproduct using a desalting column equilibrated with Reaction Buffer. The product is now Protein 1-SH.
-
-
Conjugation:
-
Immediately mix the freshly prepared Protein 1-SH with the purified Protein 2-PDP.
-
Incubate and purify the conjugate as described in Step 2 of Protocol 1.
-
Visualizing the Process
To better understand the chemical reactions and workflow, the following diagrams are provided.
Caption: this compound Reaction Mechanism.
Caption: Experimental Workflow for Conjugation.
References
Application Notes and Protocols for Sulfo-LC-SPDP Conjugation: A Guide to Calculating Molar Excess
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker widely used in bioconjugation.[1][2] Its utility stems from its two distinct reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that targets primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptides), and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., from cysteine residues).[1] This dual reactivity allows for the controlled and specific covalent linking of two different molecules. A key feature of the linkage formed by the pyridyldithiol group is its cleavability by reducing agents, which is advantageous in applications requiring the release of a conjugated molecule.
The efficiency of the conjugation reaction is critically dependent on the molar ratio of this compound to the protein. An insufficient molar excess can lead to low conjugation yields, while an excessive amount may result in protein polymerization, loss of biological activity due to modification of critical amine residues, or other undesirable side reactions. Therefore, the precise calculation and optimization of the molar excess are paramount for successful and reproducible bioconjugation.
This document provides a detailed guide for researchers on how to calculate the optimal molar excess of this compound for their specific application. It includes protocols for the essential preliminary steps of quantifying primary amine and sulfhydryl groups, a step-by-step conjugation protocol, and recommendations for optimizing the molar ratio.
Key Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Reactivity 1 | Sulfo-NHS ester (reacts with primary amines at pH 7.0-9.0) | |
| Reactivity 2 | Pyridyldithiol (reacts with sulfhydryl groups at pH 6.5-7.5) | |
| Solubility | Water-soluble | |
| Cleavability | Disulfide bond is cleavable by reducing agents (e.g., DTT, TCEP) |
Recommended Molar Excess of this compound for Conjugation
The optimal molar excess of this compound is dependent on several factors, including the concentration of the protein, the number of available primary amines, and the desired degree of labeling. The following table provides general guidelines for initial experiments. It is highly recommended to perform a series of reactions with varying molar ratios to determine the optimal condition for each specific application.
| Protein Concentration | Recommended Molar Excess (this compound : Protein) | Reference |
| < 1 mg/mL | 40 - 80 fold | |
| 1 - 4 mg/mL | 20 - 40 fold | |
| 5 - 10 mg/mL | 5 - 20 fold |
Note: These are starting recommendations. The ideal molar excess should be empirically determined.
Experimental Protocols
Quantification of Primary Amines (TNBSA Assay)
To accurately calculate the molar excess of this compound, it is crucial to first determine the concentration of available primary amines on the protein to be modified. The following protocol is based on the use of 2,4,6-Trinitrobenzenesulfonic acid (TNBSA).
Materials:
-
Protein sample (20-200 µg/mL)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
5% (w/v) TNBSA solution
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
1 N Hydrochloric Acid (HCl)
-
Spectrophotometer
Procedure:
-
Prepare the protein sample at a concentration between 20-200 µg/mL in 0.1 M sodium bicarbonate buffer (pH 8.5). Avoid buffers containing primary amines, such as Tris.
-
Dilute the 5% TNBSA solution 500-fold in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
In a microcentrifuge tube, add 1 mL of the protein solution to 0.5 mL of the diluted TNBSA solution. Mix well.
-
Incubate the mixture at 37°C for 2 hours.
-
To stop the reaction, add 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl to each sample.
-
Measure the absorbance of the solution at 335 nm.
-
Determine the concentration of primary amines by comparing the absorbance to a standard curve generated with a known concentration of an amino acid standard (e.g., glycine or lysine) or by using the molar extinction coefficient of the resulting trinitrophenyl derivative.
Quantification of Sulfhydryl Groups (Ellman's Assay)
If the target molecule for conjugation contains sulfhydryl groups, their concentration should be quantified to ensure an appropriate amount is available for reaction with the pyridyldithiol group of this compound. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose.
Materials:
-
Protein/peptide sample containing sulfhydryl groups
-
Ellman's Reagent
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or another sulfhydryl-containing standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Ellman's Reagent (e.g., 4 mg/mL) in the reaction buffer.
-
Prepare a series of standards with known concentrations of cysteine in the reaction buffer.
-
Add a small volume of the Ellman's Reagent stock solution to your sample and standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the sulfhydryl concentration in your sample by interpolating its absorbance on the standard curve.
This compound Conjugation Protocol (Two-Step)
This protocol describes a two-step conjugation process where a protein with primary amines is first modified with this compound, and then reacted with a sulfhydryl-containing molecule.
Step 1: Modification of Protein with this compound
Materials:
-
Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or water for dissolving this compound
-
Desalting column
Procedure:
-
Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in water.
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. For example, add 25 µL of a 20 mM this compound solution to 1 mL of a 2-5 mg/mL IgG solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove the excess, unreacted this compound and the sulfo-NHS leaving group using a desalting column equilibrated with the desired buffer for the next step.
Step 2: Conjugation with a Sulfhydryl-Containing Molecule
Materials:
-
This compound-modified protein from Step 1
-
Sulfhydryl-containing molecule
-
Reaction buffer (pH 6.5-7.5)
Procedure:
-
Combine the purified this compound-modified protein with the sulfhydryl-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the modified protein is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).
-
If desired, quench any unreacted pyridyldithiol groups with a small molecule thiol like cysteine.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.
Visualizing the Workflow and Logic
Reaction Mechanism of this compound
Caption: Reaction mechanism of this compound conjugation.
Experimental Workflow for this compound Conjugation
Caption: Experimental workflow for this compound conjugation.
Decision Logic for Optimizing Molar Excess
Caption: Decision logic for optimizing molar excess.
References
Determining the Degree of Labeling with Sulfo-LC-SPDP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the degree of labeling (DOL) of proteins with Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP). This compound is a water-soluble, heterobifunctional crosslinker used to conjugate molecules to proteins, peptides, or other amine-containing compounds.[1][2] Accurate determination of the DOL is critical for ensuring the consistency and efficacy of the resulting bioconjugates in research and drug development applications. Detailed protocols for protein labeling and subsequent DOL calculation via spectrophotometric analysis of the released pyridine-2-thione are provided.
Introduction
This compound is a valuable tool in bioconjugation chemistry. It features a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines, and a pyridyldithiol group that reacts with sulfhydryl groups to form a cleavable disulfide bond.[1] This crosslinker is particularly useful for creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, and studying protein-protein interactions.
The degree of labeling refers to the average number of this compound molecules attached to a single protein molecule. This parameter significantly influences the biological activity, stability, and pharmacokinetic properties of the conjugate. Therefore, a reliable method for quantifying the DOL is essential. The most common method involves the spectrophotometric measurement of pyridine-2-thione, a byproduct released during the reaction of the pyridyldithiol group with a sulfhydryl.
Chemical Principle
The labeling process with this compound involves two main reactions:
-
Amine Reaction: The Sulfo-NHS ester of this compound reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-8.
-
Sulfhydryl Reaction and Pyridine-2-thione Release: The pyridyldithio group of the now-conjugated SPDP linker reacts with a sulfhydryl-containing molecule (e.g., a cysteine residue or a reducing agent like DTT). This reaction forms a new disulfide bond and releases pyridine-2-thione. The amount of released pyridine-2-thione is directly proportional to the number of SPDP molecules attached to the protein. The concentration of pyridine-2-thione can be determined by measuring its absorbance at 343 nm.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically for each specific application.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-sulfonated SPDP, or water for this compound
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 20 mM solution of this compound in water. For non-sulfonated versions, dissolve in DMF or DMSO.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. For initial experiments, a 20-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound by buffer exchange using a desalting column or dialysis. The buffer should be compatible with the downstream application.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol describes the spectrophotometric method to quantify the number of pyridyldithio groups introduced into the protein.
Materials:
-
SPDP-labeled protein solution of known concentration
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Concentration Measurement:
-
Determine the concentration of the SPDP-labeled protein using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm (A280). Note that the SPDP label may contribute to the A280 reading, so using a method like the BCA assay is often more accurate.
-
-
Release of Pyridine-2-thione:
-
To a known volume and concentration of the SPDP-labeled protein, add DTT to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature to ensure complete reduction of the disulfide bonds and release of pyridine-2-thione.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 343 nm (A343). This is the absorbance maximum for pyridine-2-thione.
-
-
Calculation of DOL:
-
Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
-
The degree of labeling is the molar ratio of the released pyridine-2-thione to the protein.
DOL = (A343 / 8,080) / [Protein Concentration (M)]
-
Data Presentation
Table 1: Recommended Molar Excess of this compound for Protein Labeling
| Molar Excess of this compound to Protein | Expected Degree of Labeling (DOL) |
| 5:1 | 2 - 4 |
| 10:1 | 4 - 6 |
| 20:1 | 6 - 10 |
| 40:1 | 8 - 14 |
| Note: These are starting recommendations. The optimal ratio is protein-dependent and should be determined experimentally. |
Table 2: Sample Calculation of Degree of Labeling
| Parameter | Value |
| Labeled Protein Concentration | 2 mg/mL |
| Labeled Protein Molecular Weight | 150,000 g/mol |
| Absorbance at 343 nm (A343) | 0.538 |
| Molar Extinction Coefficient of Pyridine-2-thione (ε) | 8,080 M⁻¹cm⁻¹ |
| Calculated Molar Concentration of Protein | 1.33 x 10⁻⁵ M |
| Calculated Molar Concentration of Pyridine-2-thione | 6.66 x 10⁻⁵ M |
| Degree of Labeling (DOL) | 5.0 |
Visualizations
Caption: Workflow for labeling protein with this compound and determining the DOL.
Caption: Chemical pathway of protein labeling and pyridine-2-thione release.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling | - Hydrolyzed this compound | - Prepare this compound solution immediately before use. |
| - Presence of primary amines in the buffer (e.g., Tris) | - Use an amine-free buffer such as PBS. | |
| - Insufficient molar excess of this compound | - Increase the molar ratio of crosslinker to protein. | |
| Protein Precipitation | - High degree of labeling leading to aggregation | - Reduce the molar excess of this compound. |
| - High protein concentration during labeling | - Decrease the protein concentration. | |
| Inaccurate DOL Measurement | - Inaccurate protein concentration | - Use a reliable protein quantification method like the BCA assay. |
| - Incomplete release of pyridine-2-thione | - Ensure a sufficient concentration of DTT and adequate incubation time. | |
| - Interference from other molecules absorbing at 343 nm | - Use a buffer blank that has been treated with DTT in the same manner as the sample. |
References
Application Notes and Protocols for Sulfo-LC-SPDP Reaction Time and Temperature Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl groups. This crosslinker is widely employed in bioconjugation, including the development of antibody-drug conjugates (ADCs), immunoassays, and protein interaction studies. The Sulfo-NHS ester moiety reacts with primary amines, while the pyridyldithiol group reacts with sulfhydryls to form a cleavable disulfide bond.
Optimizing the reaction conditions, specifically time and temperature, is critical to maximizing conjugation efficiency while preserving the biological activity of the conjugated molecules. These application notes provide a detailed protocol for the systematic optimization of the this compound conjugation reaction.
Reaction Mechanism
The conjugation process with this compound is a two-step reaction. First, the Sulfo-NHS ester reacts with a primary amine on the first protein (Protein 1) to form a stable amide bond. Subsequently, the pyridyldithiol group on the modified Protein 1 reacts with a sulfhydryl group on the second protein (Protein 2), forming a disulfide bond and releasing pyridine-2-thione.
Application Notes and Protocols for Cell Surface Modification Using Sulfo-LC-SPDP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to covalently attach molecules to the surface of living cells.[1][2] Its primary application lies in its ability to link amine-containing molecules to sulfhydryl-containing molecules. The key features of this compound make it particularly well-suited for cell surface modification:
-
Membrane Impermeability: The inclusion of a sulfonate group (Sulfo) on the N-hydroxysuccinimide (NHS) ester ring prevents the reagent from crossing the cell membrane, ensuring that modifications are restricted to the cell surface.[3]
-
Heterobifunctional Reactivity: It possesses two distinct reactive groups: a Sulfo-NHS ester that reacts with primary amines (e.g., on lysine residues of surface proteins) and a pyridyldithiol group that reacts with sulfhydryls (cysteine residues).
-
Cleavable Spacer Arm: The linkage created contains a disulfide bond, which can be cleaved by reducing agents like Dithiothreitol (DTT) or TCEP. This allows for the release of conjugated molecules, a feature valuable in drug delivery and protein interaction studies.
-
Traceable Reaction: The reaction of the pyridyldithiol group with a sulfhydryl releases pyridine-2-thione, a byproduct that can be measured spectrophotometrically at 343 nm to monitor the reaction progress.
These properties make this compound an essential tool for preparing antibody-drug conjugates (ADCs), attaching signaling molecules, immobilizing cells, and studying cell-surface interactions.
Principle of Reaction
The modification process using this compound is a two-step reaction.
-
Amine Reaction: The Sulfo-NHS ester end of the crosslinker reacts with primary amines on the cell surface, forming a stable amide bond. This reaction is most efficient at a pH of 7-8.
-
Sulfhydryl Reaction: The pyridyldithiol group at the other end of the crosslinker then reacts with a sulfhydryl group from a molecule of interest (e.g., a peptide, drug, or protein) via a disulfide exchange reaction. This forms a new, cleavable disulfide bond, tethering the molecule to the cell surface.
References
Application Notes and Protocols for Reversible Crosslinking using Sulfo-LC-SPDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate) for creating reversible disulfide crosslinks between molecules. This heterobifunctional, water-soluble crosslinker is an invaluable tool for studying protein-protein interactions, preparing antibody-drug conjugates (ADCs), and immobilizing proteins on surfaces.
Principle of this compound Crosslinking
This compound contains two reactive groups separated by a spacer arm: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a pyridyldithiol group.[1][2] The Sulfo-NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues, to form a stable amide bond.[2] The pyridyldithiol group reacts with sulfhydryl groups (-SH), found in cysteine residues, to form a reversible disulfide bond.[2] The reaction releases pyridine-2-thione, which can be measured spectrophotometrically at 343 nm to monitor the reaction progress.[3] The resulting disulfide bond in the crosslink can be cleaved using reducing agents like dithiothreitol (DTT) or TCEP (tris(2-carboxyethyl)phosphine), allowing for the separation of the crosslinked molecules.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Reactive Groups | Sulfo-NHS ester, Pyridyldithiol | |
| Reactivity | Primary amines (-NH2), Sulfhydryls (-SH) | |
| Solubility | Water-soluble | |
| Cleavable | Yes, with reducing agents (e.g., DTT, TCEP) |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Reference |
| Amine Reaction (Sulfo-NHS ester) | ||
| pH | 7.2 - 8.5 | |
| Buffer | Phosphate, Borate, HEPES, Bicarbonate/Carbonate (amine-free) | |
| Incubation Time | 30 - 60 minutes at Room Temperature | |
| Sulfhydryl Reaction (Pyridyldithiol) | ||
| pH | 7.0 - 8.0 | |
| Buffer | Phosphate, Borate, HEPES, Bicarbonate/Carbonate (thiol-free) | |
| Incubation Time | 1 - 2 hours at Room Temperature | |
| Cleavage of Disulfide Bond | ||
| Reducing Agent | 20-50 mM DTT or TCEP | |
| pH for Cleavage | 8.5 for complete reduction | |
| Incubation Time for Cleavage | 30 minutes at Room Temperature |
Experimental Protocols
General Considerations
-
Buffer Preparation: Ensure all buffers are free of primary amines (e.g., Tris) or sulfhydryls when reacting with the Sulfo-NHS ester and pyridyldithiol groups, respectively.
-
Reagent Preparation: Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use as the Sulfo-NHS ester is susceptible to hydrolysis.
-
Removal of Excess Reagent: Use desalting columns or dialysis to remove non-reacted crosslinker and reaction byproducts.
Protocol for Protein-Protein Crosslinking
This protocol describes the crosslinking of two proteins, Protein A (containing primary amines) and Protein B (containing free sulfhydryls).
Materials:
-
This compound
-
Protein A and Protein B
-
Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5
-
Reducing Agent: Dithiothreitol (DTT)
-
Desalting Columns
Procedure:
-
Modification of Protein A with this compound:
-
Dissolve Protein A in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 20 mM stock solution of this compound in water.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess this compound using a desalting column equilibrated with the Reaction Buffer.
-
-
Crosslinking with Protein B:
-
Dissolve Protein B in the Reaction Buffer.
-
Mix the this compound-modified Protein A with Protein B at a desired molar ratio (e.g., 1:1).
-
Incubate the reaction for 1-2 hours at room temperature.
-
The crosslinked product can be purified by size-exclusion chromatography.
-
-
(Optional) Cleavage of the Crosslink:
-
To cleave the disulfide bond, add DTT to the crosslinked sample to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.
-
Protocol for Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines the conjugation of a cytotoxic drug containing a free sulfhydryl group to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
Sulfhydryl-containing drug
-
This compound
-
Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Columns
Procedure:
-
Modification of the Antibody with this compound:
-
Dissolve the antibody in the Reaction Buffer to a concentration of 5-10 mg/mL.
-
Prepare a fresh 10 mM solution of this compound in water.
-
Add a 5- to 15-fold molar excess of this compound to the antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Remove excess crosslinker using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation with the Sulfhydryl-containing Drug:
-
Dissolve the sulfhydryl-containing drug in an appropriate solvent (e.g., DMSO) and then dilute into the Reaction Buffer.
-
Add the drug solution to the this compound-modified antibody at a desired molar ratio.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted pyridyldithiol groups by adding the Quenching Buffer to a final concentration of 20 mM and incubating for 30 minutes.
-
Purify the ADC using size-exclusion or hydrophobic interaction chromatography.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Protocol for Protein Immobilization on a Gold Surface
This protocol describes the immobilization of a protein onto a gold surface.
Materials:
-
Gold-coated substrate
-
This compound
-
Sulfhydryl-containing linker (e.g., 11-mercaptoundecanoic acid) for self-assembled monolayer (SAM) formation
-
Ethanol
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS
-
Protein to be immobilized
-
Immobilization Buffer: 10 mM sodium acetate, pH 5.0
-
Blocking Buffer: 1 M ethanolamine, pH 8.5
Procedure:
-
Formation of a Self-Assembled Monolayer (SAM):
-
Clean the gold substrate with ethanol and water.
-
Immerse the substrate in a solution of the sulfhydryl-containing linker in ethanol (e.g., 1 mM) for at least 12 hours to form a SAM.
-
Rinse the substrate with ethanol and water.
-
-
Activation of the SAM:
-
Immerse the SAM-coated substrate in a freshly prepared solution of 0.4 M EDC and 0.1 M Sulfo-NHS in Activation Buffer for 15 minutes.
-
Rinse with the Activation Buffer.
-
-
Protein Immobilization:
-
Dissolve the protein in the Immobilization Buffer at a concentration of 10-100 µg/mL.
-
Incubate the activated substrate with the protein solution for 1-2 hours at room temperature.
-
-
Blocking:
-
Immerse the substrate in the Blocking Buffer for 10 minutes to deactivate any unreacted sites.
-
Rinse with water and dry under a stream of nitrogen.
-
Mandatory Visualizations
Caption: Workflow for Protein-Protein Crosslinking.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Preparation.
Caption: Investigating a Signaling Pathway with Crosslinking.
References
Application Notes: Purification of Sulfo-LC-SPDP Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to covalently link molecules containing primary amines with molecules containing sulfhydryl groups.[1][2] It is widely used in bioconjugation, including the development of antibody-drug conjugates (ADCs), immunoassays, and protein-protein interaction studies. The crosslinker contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithiol group.[3] The resulting disulfide bond within the spacer arm is cleavable by reducing agents.[1]
Following the conjugation reaction, the reaction mixture contains the desired conjugate, unconjugated starting proteins, and excess or hydrolyzed crosslinker. For downstream applications, a highly pure conjugate is essential. Therefore, an efficient purification strategy is critical to remove impurities that could interfere with biological activity or analytical characterization.[4] This document provides detailed protocols for the purification of this compound conjugated proteins using common laboratory techniques.
Principle of Conjugation and Purification
The conjugation process is a two-step reaction. First, a protein with available primary amines (e.g., lysine residues) is reacted with this compound. The NHS ester forms a stable amide bond with the amine, "activating" the protein. After removing the excess crosslinker, the activated protein is introduced to a second protein or molecule that contains a free sulfhydryl group. The pyridyldithiol group on the activated protein reacts with the sulfhydryl group to form a stable disulfide bond, linking the two molecules.
Purification is required at two key stages:
-
Removal of Excess Crosslinker: After activating the first protein, non-reacted and hydrolyzed this compound must be removed to prevent interference in the subsequent conjugation step. This is typically achieved using dialysis or desalting columns.
-
Isolation of the Final Conjugate: After the final conjugation reaction, the desired protein-protein conjugate must be separated from unconjugated proteins, aggregates, and reaction byproducts. Size-Exclusion Chromatography (SEC) is the most effective method for this separation.
Visualized Workflow and Reaction
Experimental Workflow
Caption: Overall workflow for protein conjugation and purification.
Principle of Size-Exclusion Chromatography (SEC)
References
- 1. covachem.com [covachem.com]
- 2. This compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Contact Us [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [PDF] Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Sulfo-LC-SPDP Bioconjugation Techniques for Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to covalently link molecules, particularly peptides and proteins. Its utility stems from its two distinct reactive groups: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a peptide), and a pyridyldithio group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).[1][2] The resulting linkage contains a disulfide bond, which can be cleaved by reducing agents, making it a reversible crosslinking option.[1] This document provides detailed application notes and protocols for the use of this compound in peptide bioconjugation.
Chemical Properties and Mechanism of Action
This compound is a water-soluble reagent, which allows for direct addition to aqueous reaction mixtures without the need for organic solvents like DMSO or DMF. This is advantageous when working with sensitive biological molecules. The "LC" in its name refers to the "long chain" spacer arm, which is 15.7 Å, helping to minimize steric hindrance between the conjugated molecules.
The bioconjugation process using this compound typically involves a two-step reaction:
-
Amine Reaction: The Sulfo-NHS ester end of the crosslinker reacts with primary amine groups on the first peptide or molecule, forming a stable amide bond. This reaction is most efficient at a pH range of 7-8.
-
Sulfhydryl Reaction: The pyridyldithio group at the other end of the crosslinker then reacts with a sulfhydryl group on the second peptide or molecule, forming a disulfide bond and releasing pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for bioconjugation reactions using this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Solubility | Water Soluble | |
| Reactive Groups | Sulfo-NHS ester, Pyridyldithiol | |
| Reactivity | Primary amines (-NH2), Sulfhydryls (-SH) |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Reference |
| Amine Reaction (Sulfo-NHS ester) | ||
| pH | 7.0 - 8.0 | |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate buffers (amine-free) | |
| Molar Excess of this compound over Peptide | 5- to 20-fold | |
| Reaction Time | 30 - 60 minutes | |
| Temperature | Room Temperature | |
| Sulfhydryl Reaction (Pyridyldithio) | ||
| pH | 7.0 - 8.0 | |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate buffers (thiol-free) | |
| Molar Ratio of Pyridyldithiol-activated Peptide to Sulfhydryl-containing Peptide | 1:1 to 1:5 | |
| Reaction Time | 2 - 24 hours | |
| Temperature | Room Temperature or 4°C | |
| Disulfide Bond Cleavage | ||
| Reducing Agent | Dithiothreitol (DTT) or TCEP | |
| Concentration of Reducing Agent | 10 - 50 mM | |
| pH for Cleavage | ~8.5 |
Experimental Protocols
Protocol 1: Two-Step Peptide-Peptide Conjugation
This protocol describes the conjugation of a peptide containing a primary amine (Peptide A) to a peptide containing a free sulfhydryl group (Peptide B).
Materials:
-
This compound
-
Peptide A (with at least one primary amine)
-
Peptide B (with at least one free sulfhydryl group)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine and thiol-free)
-
Desalting columns
-
Reducing agent (e.g., DTT) for optional cleavage
Procedure:
-
Preparation of Reagents:
-
Equilibrate the this compound vial to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM solution of this compound in ultrapure water.
-
Dissolve Peptide A in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Dissolve Peptide B in the Reaction Buffer. If Peptide B has internal disulfide bonds that need to be reduced to generate a free sulfhydryl, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
-
Activation of Peptide A with this compound:
-
Add a 5- to 20-fold molar excess of the this compound solution to the Peptide A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound and the N-hydroxysulfosuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Peptide B:
-
Immediately add the purified, this compound-activated Peptide A to the solution of Peptide B. A 1:1 to 1:5 molar ratio of activated Peptide A to Peptide B is recommended.
-
Incubate the conjugation reaction for 2-24 hours at room temperature or for 4-24 hours at 4°C.
-
-
Purification of the Conjugate:
-
The resulting peptide-peptide conjugate can be purified from unconjugated peptides and reaction byproducts using size-exclusion chromatography or other appropriate chromatographic methods.
-
-
(Optional) Monitoring the Reaction:
-
The release of pyridine-2-thione during the conjugation step can be measured at an absorbance of 343 nm to monitor the reaction progress.
-
Protocol 2: Immobilization of a Peptide onto a Sulfhydryl-Modified Surface
This protocol outlines the immobilization of an amine-containing peptide onto a surface that has been functionalized with sulfhydryl groups.
Materials:
-
This compound
-
Amine-containing peptide
-
Sulfhydryl-modified surface (e.g., maleimide-activated plate, cysteine-coated beads)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Washing Buffer: Reaction Buffer with 0.05% Tween-20
-
Desalting columns
Procedure:
-
Preparation of Peptide:
-
Dissolve the amine-containing peptide in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10-20 mM solution of this compound in ultrapure water immediately before use.
-
-
Activation of the Peptide:
-
Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Purify the this compound-activated peptide using a desalting column equilibrated with the Reaction Buffer to remove excess crosslinker and byproducts.
-
-
Immobilization onto the Surface:
-
Add the purified, activated peptide solution to the sulfhydryl-modified surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the surface extensively with the Washing Buffer to remove any non-covalently bound peptide.
-
Perform a final wash with the Reaction Buffer to remove the detergent. The surface with the immobilized peptide is now ready for use in downstream applications.
-
Visualizations
Caption: Reaction mechanism of this compound with peptides.
Caption: Workflow for two-step peptide-peptide conjugation.
References
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with Sulfo-LC-SPDP
Welcome to the technical support center for Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines (e.g., proteins, peptides) to molecules containing sulfhydryl groups (e.g., cysteine-containing peptides, thiolated molecules).[1] It contains two reactive groups:
-
A Sulfo-NHS ester that reacts with primary amines (like the side chain of lysine residues) to form a stable amide bond.[2]
-
A pyridyldithiol group that reacts with sulfhydryl groups to form a cleavable disulfide bond.
The "LC" in its name refers to its "long chain" spacer arm (15.7 Å), which helps to minimize steric hindrance between the conjugated molecules.
Q2: What are the optimal reaction conditions for this compound conjugation?
A2: Optimal conditions depend on the specific molecules being conjugated. However, general guidelines are as follows:
-
Amine Reaction (Sulfo-NHS ester): pH 7.2-8.5. The reaction rate increases with pH, but so does the rate of hydrolysis of the Sulfo-NHS ester, which is a competing reaction that reduces conjugation efficiency.
-
Sulfhydryl Reaction (Pyridyldithiol): pH 7-8.
Q3: How should I store and handle this compound?
A3: this compound is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is recommended to prepare solutions fresh for each use.
Q4: Can I monitor the progress of the sulfhydryl reaction?
A4: Yes. The reaction of the pyridyldithiol group with a sulfhydryl group releases a byproduct, pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically by measuring the absorbance at 343 nm (Extinction coefficient of pyridine-2-thione is ~8,080 M⁻¹cm⁻¹).
Troubleshooting Guide for Low Conjugation Efficiency
Low conjugation efficiency is a common issue in bioconjugation experiments. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem Area 1: Reagent and Buffer Composition
Q: My conjugation efficiency is low. Could my buffers be the issue?
A: Yes, the composition of your reaction buffers is critical.
-
Presence of Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the Sulfo-NHS ester, significantly reducing conjugation efficiency.
-
Presence of Thiols: Buffers containing thiols, such as dithiothreitol (DTT) or 2-mercaptoethanol, will react with the pyridyldithiol group of this compound.
Recommended Action:
-
Use Amine-Free and Thiol-Free Buffers: For the amine reaction step, use buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.5.
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.
Problem Area 2: this compound Reagent Integrity
Q: How do I know if my this compound reagent is still active?
A: Improper storage or handling can lead to the hydrolysis of the Sulfo-NHS ester, rendering the reagent inactive.
Recommended Action:
-
Verify Storage Conditions: Ensure the reagent has been stored at -20°C in a desiccated environment.
-
Perform a Reagent Activity Test: You can test the activity of the Sulfo-NHS ester by intentionally hydrolyzing it with a strong base and measuring the release of N-hydroxysuccinimide (NHS) at 260 nm.
Problem Area 3: Reaction Parameters
Q: I'm using the correct buffers, but my efficiency is still low. What else could be wrong?
A: The pH of the reaction, molar ratio of reactants, and incubation time are key parameters to optimize.
Recommended Action:
-
Optimize Reaction pH:
-
For the amine reaction, a pH of 8.3-8.5 is generally considered optimal, balancing the reactivity of the primary amines with the hydrolysis of the Sulfo-NHS ester.
-
For the sulfhydryl reaction, a pH of 7-8 is optimal.
-
-
Optimize Molar Ratio: The optimal molar ratio of this compound to your protein needs to be determined empirically. A good starting point is a 10- to 20-fold molar excess of the crosslinker.
-
Adjust Incubation Time: The reaction is typically complete within 30-120 minutes at room temperature. Longer incubation times may be necessary for reactions at 4°C.
Problem Area 4: Protein Characteristics
Q: Could the problem be with my protein?
A: Yes, the number of available reactive groups on your protein is a critical factor.
Recommended Action:
-
Quantify Available Amine and Sulfhydryl Groups: Before conjugation, it is advisable to quantify the number of accessible primary amines and free sulfhydryls on your proteins. This will help you to determine the appropriate molar ratios for your reaction.
-
For Amines: The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used.
-
For Sulfhydryls: Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) can be used to quantify free sulfhydryls.
-
-
Protein Concentration: Low protein concentrations can lead to lower conjugation efficiency due to the increased competition from hydrolysis of the Sulfo-NHS ester. If possible, concentrate your protein solution before the reaction.
Quantitative Data Summary
Table 1: Half-life of Sulfo-NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Table 2: Recommended Molar Ratios of this compound to Protein
| Application | Recommended Starting Molar Ratio (Crosslinker:Protein) |
| General Protein-Protein Conjugation | 10:1 to 20:1 |
| Antibody-Drug Conjugation | 5:1 to 15:1 |
| Immobilization to a Surface | 20:1 to 50:1 |
Note: These are starting recommendations and may require optimization for your specific application.
Experimental Protocols
Protocol 1: Quantification of Free Sulfhydryl Groups using Ellman's Reagent
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Protein sample
-
Cysteine or another sulfhydryl-containing standard
Procedure:
-
Prepare a 4 mg/mL stock solution of Ellman's Reagent in the reaction buffer.
-
Prepare a standard curve using known concentrations of the cysteine standard.
-
Add 50 µL of the Ellman's Reagent stock solution to 2.5 mL of the reaction buffer.
-
Add 250 µL of your protein sample to the mixture.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free sulfhydryls in your sample by comparing the absorbance to your standard curve.
Protocol 2: Two-Step Conjugation using this compound
Step 1: Modification of the Amine-Containing Protein (Protein 1)
-
Dissolve Protein 1 in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of this compound in water immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound solution to the Protein 1 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
Step 2: Conjugation to the Sulfhydryl-Containing Molecule (Molecule 2)
-
Dissolve Molecule 2 in a reaction buffer (e.g., PBS, pH 7.2).
-
Add the purified, this compound-modified Protein 1 to the Molecule 2 solution. A 1:1 to 1:5 molar ratio of modified Protein 1 to Molecule 2 is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
The final conjugate can be purified from unreacted components using size-exclusion chromatography (SEC) or other appropriate purification methods.
Visualizations
Caption: Reaction mechanism of this compound conjugation.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
how to prevent protein aggregation during Sulfo-LC-SPDP reaction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during Sulfo-LC-SPDP conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and what is it used for?
A1: this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker. It is used to link two molecules together, typically proteins, by reacting with primary amines (like the side chain of lysine residues) on one molecule and a sulfhydryl group (like the side chain of cysteine residues) on a second molecule. The resulting linkage contains a disulfide bond, which can be cleaved using a reducing agent. This makes it a valuable tool for creating antibody-drug conjugates (ADCs), protein-protein conjugates, and for attaching molecules to surfaces.
Q2: What are the primary causes of protein aggregation during the this compound reaction?
A2: Protein aggregation during this reaction can be multifactorial, but common causes include:
-
Over-labeling: Attaching too many this compound molecules to a protein can alter its surface charge and increase its hydrophobicity, leading to aggregation.[1]
-
Hydrophobicity of the Crosslinker: The crosslinker itself has hydrophobic regions. Conjugating it to the protein surface can increase the overall hydrophobicity of the protein, promoting self-association.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability and promote aggregation.[2][3][4][5]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.
-
Inherent Protein Instability: Some proteins are inherently less stable and more prone to aggregation, and the conjugation process can exacerbate this.
-
Reaction Temperature and Duration: Elevated temperatures and prolonged reaction times can increase the likelihood of protein denaturation and aggregation.
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon aggregation can be monitored by fluorescence spectroscopy.
Troubleshooting Guide
Problem: Visible precipitation or turbidity in the reaction mixture.
This is a clear indication of significant protein aggregation. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for protein aggregation.
| Potential Cause | Recommended Solution |
| High Molar Ratio of Crosslinker | Reduce the molar excess of this compound to protein. A starting point is a 5-20 fold molar excess, but this may need to be optimized for your specific protein. Perform a titration to determine the optimal ratio that achieves sufficient labeling without causing aggregation. |
| Suboptimal Buffer pH | The NHS ester reaction of this compound is most efficient at a pH of 7-8. However, some proteins are unstable at higher pH. For pH-sensitive proteins, consider performing the reaction at a lower pH (e.g., 7.2-7.5), which will slow the reaction rate but may improve protein stability. |
| Low Ionic Strength | Low salt concentrations can sometimes lead to protein aggregation due to unfavorable electrostatic interactions. Increasing the ionic strength of the buffer by adding NaCl (e.g., 150 mM) can help to shield these interactions and improve solubility. |
| Absence of Stabilizing Excipients | The addition of certain excipients can significantly improve protein stability and prevent aggregation. |
| High Protein Concentration | If possible, perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL). While this may require a larger reaction volume, it can significantly reduce the propensity for aggregation. |
| Elevated Reaction Temperature | Perform the reaction at a lower temperature. While room temperature for 30-60 minutes is a common starting point, incubating at 4°C for a longer period (e.g., 2-4 hours) can help to minimize aggregation of temperature-sensitive proteins. |
Quantitative Data Summary
The following table provides a summary of recommended concentration ranges for various components to help prevent protein aggregation. Note that optimal conditions will be protein-specific and may require empirical determination.
| Parameter | Recommended Range | Notes |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower ratio and titrate up to find the optimal balance between labeling efficiency and protein stability. |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations generally reduce the risk of aggregation. |
| Reaction pH | 7.2 - 8.0 | The reaction is faster at higher pH, but protein stability may be compromised. |
| Ionic Strength (NaCl) | 50 - 150 mM | Increasing ionic strength can help to "salt in" proteins and prevent aggregation. |
| Glycerol | 10 - 50% (v/v) | A common cryoprotectant that also acts as a protein stabilizer in solution. |
| Arginine & Glutamate (equimolar) | 50 - 200 mM | This mixture can effectively suppress protein aggregation by interacting with charged and hydrophobic regions. |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.05 - 0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation. |
Experimental Protocols
Protocol 1: Standard this compound Conjugation
This protocol provides a general procedure for labeling a protein with this compound.
-
Protein Preparation:
-
Dissolve or dialyze your protein into an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH of 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, prepare a 20 mM stock solution of this compound by dissolving it in ultrapure water.
-
-
Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against a suitable buffer.
-
Protocol 2: Troubleshooting Protein Aggregation
If you observe aggregation with the standard protocol, implement the following troubleshooting steps.
-
Optimize Molar Ratio:
-
Set up a series of small-scale reactions with varying molar ratios of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).
-
After the reaction and purification, analyze each sample for the degree of labeling and the extent of aggregation (e.g., by SEC).
-
Select the highest molar ratio that does not cause significant aggregation.
-
-
Buffer Optimization:
-
pH Screening: Perform the reaction in a series of buffers with different pH values within the 7.0-8.0 range (e.g., 7.0, 7.5, 8.0) to identify the optimal pH for your protein's stability.
-
Ionic Strength: Prepare reaction buffers with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM) to determine the effect of ionic strength on aggregation.
-
-
Incorporate Stabilizing Excipients:
-
Prepare your reaction buffer containing a stabilizing excipient. Based on the table above, good starting points are 20% glycerol or 50 mM arginine/glutamate.
-
Perform the conjugation reaction as described in Protocol 1, using the buffer containing the stabilizer.
-
-
Temperature and Time Optimization:
-
If aggregation persists, lower the reaction temperature to 4°C and increase the incubation time to 2-4 hours.
-
Workflow for a Two-Step Conjugation
Caption: A typical two-step protein conjugation workflow.
References
Technical Support Center: Optimizing Sulfo-LC-SPDP for Antibody-Drug Conjugates
Welcome to the technical support center for optimizing the use of Sulfo-LC-SPDP in the development of antibody-drug conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl groups. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of an antibody) and a pyridyldithiol group that reacts with sulfhydryl groups to form a cleavable disulfide bond.[1] The inclusion of a sulfonate group on the NHS ring increases its water solubility, allowing for conjugation reactions in aqueous solutions without the need for organic solvents.[1]
Q2: What are the optimal pH conditions for reacting this compound?
A2: The two reactive ends of this compound have different optimal pH ranges. The amine-reactive NHS-ester is most effective at a pH of 7-8.[1][2] However, the rate of hydrolysis of the NHS ester also increases with pH; its half-life is several hours at pH 7 but less than 10 minutes at pH 9.[2] The sulfhydryl-reactive 2-pyridyldithio group reacts optimally with sulfhydryls at a pH between 7 and 8. Therefore, a compromise is often made, and reactions are typically performed in buffers such as phosphate, borate, or carbonate/bicarbonate at a pH of 7.2-7.5.
Q3: Is the disulfide bond formed by this compound stable?
A3: The disulfide bond is designed to be cleavable under reducing conditions, which is a key feature for drug release within the target cell where the concentration of reducing agents like glutathione is high. The stability of the disulfide bond in circulation is a critical consideration. While unhindered disulfide bonds can be susceptible to premature cleavage, the stability can be influenced by the steric hindrance around the bond. For many applications, a balance must be struck between stability in plasma and efficient cleavage inside the cell.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR can compromise the efficacy of your ADC. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Hydrolysis of this compound | The NHS ester of this compound is susceptible to hydrolysis, especially at higher pH. Prepare the this compound solution immediately before use. Ensure the reaction pH is maintained between 7.2 and 7.5. | Reaction buffer pH, age of this compound solution. |
| Insufficient Molar Ratio of Linker | Increase the molar excess of this compound to the antibody. Ratios typically range from 5:1 to 20:1. An optimal ratio should be determined empirically for each specific antibody and drug-linker. | Molar ratio of this compound to antibody. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester. Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer. | Composition of all reaction buffers. |
| Low Antibody Concentration | Dilute antibody solutions can lead to less efficient conjugation. If possible, perform the reaction at a higher antibody concentration (e.g., 5-10 mg/mL). | Antibody concentration during the conjugation reaction. |
Issue 2: Antibody Aggregation
Antibody aggregation is a common problem in ADC development that can affect safety, efficacy, and stability.
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Increased Hydrophobicity | The conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, leading to aggregation. Consider including solubility-enhancing moieties like PEG in the linker design. | Drug-linker hydrophobicity, visual inspection for precipitation, SEC-MALS analysis. |
| Unfavorable Buffer Conditions | Suboptimal buffer conditions (pH, ionic strength) can promote aggregation. Screen different formulation buffers to find one that minimizes aggregation. The pH should ideally be away from the antibody's isoelectric point. | Buffer pH, salt concentration, presence of excipients. |
| High DAR Species | ADCs with a high number of conjugated drugs are often more prone to aggregation. Optimize the conjugation reaction to target a lower average DAR. Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to remove highly conjugated, aggregation-prone species. | Average DAR and distribution, percentage of high molecular weight species on SEC. |
| Use of Organic Co-solvents | Solvents used to dissolve the drug-linker can destabilize the antibody and cause aggregation. Minimize the amount of organic co-solvent added to the reaction mixture and add it slowly while stirring. | Percentage of co-solvent in the final reaction volume. |
Issue 3: Premature Drug Release
The stability of the linker is crucial to prevent off-target toxicity. Premature release of the drug in circulation can be a significant issue.
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Disulfide Bond Instability | The disulfide bond can be susceptible to reduction by thiols in the plasma. To increase stability, consider using a linker with steric hindrance around the disulfide bond. | In vitro plasma stability assays, measuring free drug over time. |
| Alternative Cleavage Mechanisms | Depending on the overall linker design, other chemical groups may be labile under physiological conditions. | Thoroughly characterize the stability of the entire drug-linker construct in relevant biological matrices. |
Experimental Protocols & Workflows
Workflow for ADC Generation and Characterization
The following diagram illustrates the general workflow for creating and analyzing a this compound-linked ADC.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
-
Determine Molar Extinction Coefficients:
-
Experimentally determine the molar extinction coefficient of the unconjugated antibody (εAb) at 280 nm.
-
Determine the molar extinction coefficient of the drug-linker (εDrug) at its wavelength of maximum absorbance (λmax) and at 280 nm.
-
-
Measure Absorbance of the ADC:
-
Dilute the purified ADC sample to an appropriate concentration in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculate Concentrations:
-
The concentrations of the antibody (CAb) and the drug (CDrug) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
Calculate Average DAR:
-
The average DAR is the molar ratio of the drug to the antibody:
DAR = CDrug / CAb
-
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the number of conjugated drug-linkers, allowing for the determination of the distribution of different DAR species.
-
System Preparation:
-
Column: Use a HIC column suitable for antibodies (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, optionally with a low percentage of organic modifier like isopropanol (e.g., 20%).
-
Equilibrate the column with Mobile Phase A or a mixture of A and B.
-
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation:
-
Flow Rate: Typically 0.5-0.8 mL/min.
-
Gradient: Apply a linear gradient from high salt to low salt (e.g., 0% to 100% Mobile Phase B) over a suitable time (e.g., 20-30 minutes).
-
Detection: Monitor the elution profile with a UV detector at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc., for cysteine-conjugated ADCs.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Areai * DARi) / 100
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common issues during ADC development with this compound.
References
Technical Support Center: Sulfo-LC-SPDP Conjugation and the Impact of Trisulfide Bonds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfo-LC-SPDP for bioconjugation. A particular focus is placed on the challenges presented by trisulfide bonds in proteins, such as antibodies, and their impact on conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines (e.g., lysine residues in a monoclonal antibody) to molecules with free sulfhydryl groups.[1][2][3] The conjugation process involves two main steps:
-
Amine Reaction: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester end of this compound reacts with a primary amine on the protein to form a stable amide bond.
-
Sulfhydryl Reaction: The pyridyldithiol group on the other end of the linker then reacts with a free sulfhydryl group (thiol, -SH) on a second molecule, forming a disulfide bond and releasing pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Q2: What are trisulfide bonds and how do they form in proteins?
A2: A trisulfide bond is a post-translational modification where an extra sulfur atom is inserted into a disulfide bond (Cys-S-S-Cys), forming a Cys-S-S-S-Cys linkage. In recombinant monoclonal antibodies produced in cell culture, trisulfide formation has been linked to the presence of hydrogen sulfide (H₂S) generated from the catabolism of cysteine in the culture medium. The levels of trisulfide bonds can vary significantly between different production batches.
Q3: How can the presence of trisulfide bonds affect my this compound conjugation?
A3: Trisulfide bonds can significantly impact this compound conjugation, primarily during the initial reduction step required to generate free sulfhydryls from native disulfides in proteins like antibodies. The key impacts are:
-
Inaccurate Drug-to-Antibody Ratio (DAR): Trisulfides react with the reducing agent TCEP (tris(2-carboxyethyl)phosphine), consuming it in a reaction that results in a disulfide bond without generating free thiols available for conjugation. This can lead to incomplete reduction of the intended disulfide bonds, resulting in a lower number of available conjugation sites and consequently a lower and more variable DAR.
-
Increased Heterogeneity and Fragmentation: Trisulfide bonds can be more labile than disulfide bonds and may react directly with certain drug-linker chemistries. This can lead to direct conjugation to the trisulfide, resulting in an unexpectedly higher DAR and increased fragmentation of the antibody.
-
Process Variability: The inconsistent levels of trisulfide bonds between different antibody batches can lead to significant variability in conjugation efficiency and the final product quality.
Q4: Can this compound react directly with a trisulfide bond?
A4: The primary reaction of the pyridyldithiol group of this compound is with a free sulfhydryl (thiol) group. While direct reaction with a trisulfide is not the intended and well-documented pathway, the presence of trisulfides can lead to side reactions, especially if the trisulfide bond is unstable. Studies have shown that with certain payloads, direct attachment to the inter-chain cysteine residues via disulfide or trisulfide bonds can occur. However, the major impact of trisulfides on this compound conjugation is the interference with the controlled generation of free thiols.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | Presence of trisulfide bonds consuming the reducing agent (TCEP). | 1. Quantify Trisulfide Content: Analyze the antibody for trisulfide levels using LC-MS based peptide mapping (see Experimental Protocol 1). 2. Increase TCEP Molar Ratio: Empirically determine the optimal TCEP:antibody molar ratio to ensure complete reduction of both disulfide and trisulfide bonds. Antibodies with higher trisulfide content will require more TCEP. 3. Implement Trisulfide Mitigation Strategies: During antibody production, modify cell culture conditions to minimize trisulfide formation (see Q5 in FAQs). |
| Incomplete reduction of disulfide bonds. | 1. Optimize Reduction Conditions: Ensure the pH and incubation time for the TCEP reduction step are optimal. 2. Verify TCEP Activity: Use fresh, high-quality TCEP. | |
| High and Variable DAR | Direct reaction of the drug-linker with trisulfide bonds. | 1. Characterize Conjugate Heterogeneity: Use techniques like non-reducing CE-SDS and mass spectrometry to identify species with unexpected drug loading and fragmentation. 2. Control Trisulfide Levels: Implement upstream process controls to minimize trisulfide formation in the antibody starting material. |
| Increased Antibody Fragmentation | Lability of trisulfide bonds leading to fragmentation during conjugation. | 1. Analyze Fragmentation: Quantify the level of fragmentation using non-reducing CE-SDS or SEC-HPLC before and after conjugation. 2. Mitigate Trisulfide Formation: Reducing the initial trisulfide content is the most effective way to prevent this. |
| Batch-to-Batch Inconsistency | Variable levels of trisulfide bonds in different antibody lots. | 1. Establish a Quality Control Assay: Implement routine quantification of trisulfide levels for each antibody batch before conjugation. 2. Standardize Upstream Processing: Optimize and standardize cell culture conditions to ensure consistent antibody quality with minimal trisulfide content. |
Experimental Protocols
Protocol 1: Detection and Quantification of Trisulfide Bonds by LC-MS
This method is for the identification and relative quantification of trisulfide bonds in a monoclonal antibody using non-reducing peptide mapping.
1. Sample Preparation: a. Denature approximately 1 mg of the antibody in a denaturing buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 7.5). b. To prevent disulfide scrambling, do not reduce and alkylate the sample. c. Digest the denatured antibody with an appropriate protease (e.g., Trypsin/Lys-C mix) overnight at 37°C. A low pH digestion with an enzyme like pepsin can also be used to minimize disulfide scrambling during the digestion itself.
2. LC-MS/MS Analysis: a. Perform chromatographic separation of the resulting peptides using a C18 reverse-phase column on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). b. The mobile phases are typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Elute peptides with a gradient from 5% to 40% B over 60 minutes. d. Acquire data in a data-dependent manner, selecting precursor ions for MS/MS fragmentation.
3. Data Analysis: a. Process the raw data using a suitable software for peptide identification. b. Search for peptides containing disulfide bonds and their corresponding trisulfide versions. A trisulfide-containing peptide will have a mass shift of +32 Da compared to its disulfide counterpart. c. Relative quantification can be performed by comparing the peak areas of the extracted ion chromatograms for the disulfide and trisulfide forms of each peptide.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
1. Sample Preparation: a. Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.
2. HIC-HPLC Analysis: a. Use a HIC column (e.g., Butyl-NPR) on an HPLC system. b. Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0. c. Mobile Phase B: 50 mM sodium phosphate, pH 7.0. d. Equilibrate the column with 100% mobile phase A. e. Inject the sample and elute with a decreasing salt gradient (e.g., 0-100% B over 30 minutes). f. Monitor the elution profile at 280 nm.
3. Data Analysis: a. The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical IgG1). b. Integrate the peak areas for each species. c. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Visualizations
References
- 1. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online [thermofisher.com]
identifying and minimizing Sulfo-LC-SPDP side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sulfo-LC-SPDP crosslinker. Our aim is to help you identify and minimize potential side reactions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
This compound is a heterobifunctional crosslinker with two reactive groups: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a 2-pyridyldithio group.[1][2] The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond.[3] The 2-pyridyldithiol group reacts with sulfhydryl groups (e.g., from cysteine residues) to form a cleavable disulfide bond.[3][4]
Q2: What is the main side reaction I should be aware of when using this compound?
The primary side reaction is the hydrolysis of the Sulfo-NHS ester in aqueous solutions. This reaction inactivates the amine-reactive portion of the crosslinker, reducing the efficiency of your conjugation. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.
Q3: How can I monitor the progress of the sulfhydryl reaction?
The reaction of the 2-pyridyldithio group with a sulfhydryl group releases a byproduct called pyridine-2-thione. This byproduct can be quantified by measuring its absorbance at 343 nm, providing a real-time method to monitor the progress of the sulfhydryl modification. The molar extinction coefficient for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
Q4: What are the optimal storage conditions for this compound?
To prevent hydrolysis and maintain reactivity, this compound should be stored at -20°C and protected from moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the reagent.
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency or No Reaction
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfo-NHS ester | Prepare the this compound solution immediately before use. Avoid storing the reagent in solution. Perform the amine reaction at a pH between 7.2 and 7.5 to balance reactivity and hydrolysis. |
| Presence of primary amines in the buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the Sulfo-NHS ester. Use phosphate, borate, or carbonate buffers. |
| Presence of thiol-containing reducing agents | Ensure that buffers are free of thiol-containing reagents like dithiothreitol (DTT) during the initial conjugation steps, as they can prematurely cleave the disulfide bond or react with the pyridyldithiol group. |
| Impure antibody or protein | Ensure the protein or antibody to be conjugated is of high purity (>95%). Contaminating proteins with primary amines will compete for the crosslinker. Remove interfering substances like BSA using appropriate purification methods. |
| Low protein concentration | Low protein concentrations can favor intramolecular crosslinking over intermolecular conjugation. If possible, concentrate your protein solution before starting the reaction. |
Problem 2: Unintended Cleavage of the Disulfide Bond
| Possible Cause | Recommended Solution |
| Presence of reducing agents | Ensure all solutions are free from reducing agents like DTT or 2-mercaptoethanol until the cleavage step is intended. Use desalting columns to remove any residual reducing agents from previous steps. |
| Instability of the disulfide bond in certain cellular environments | For applications requiring higher stability in vivo, consider using a sterically hindered crosslinker like SMPT, which forms a more stable disulfide bond. |
Problem 3: Formation of Aggregates
| Possible Cause | Recommended Solution |
| High degree of modification | Reduce the molar excess of this compound used in the reaction to decrease the number of crosslinkers attached to each protein molecule. |
| Inappropriate buffer conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your proteins throughout the conjugation and purification process. |
| Inefficient removal of excess crosslinker | Use a desalting column or dialysis to efficiently remove unreacted crosslinker after the initial modification step. |
Quantitative Data Summary
Table 1: Reaction Conditions and Parameters for this compound
| Parameter | Recommended Value/Condition | Notes |
| Amine Reaction pH | 7.2 - 8.0 | Higher pH increases the rate of both the desired reaction and the competing hydrolysis of the Sulfo-NHS ester. |
| Sulfhydryl Reaction pH | 7.0 - 8.0 | The reaction between the pyridyldithiol group and a sulfhydryl is optimal in this range. |
| Reaction Time (Amine) | 30 - 60 minutes at room temperature | Longer incubation times may not significantly increase yield due to hydrolysis of the Sulfo-NHS ester. |
| Molar Excess of Crosslinker | 5- to 20-fold molar excess over protein | The optimal ratio depends on the protein concentration and the desired degree of modification. |
| Pyridine-2-thione Absorbance Max | 343 nm | Used to monitor the sulfhydryl reaction. |
| Pyridine-2-thione Extinction Coefficient | 8,080 M⁻¹cm⁻¹ | Allows for the quantification of released pyridine-2-thione. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one with available primary amines (Protein A) and the other with a free sulfhydryl group (Protein B).
Materials:
-
This compound
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2)
-
Protein B with a free sulfhydryl in a suitable buffer (e.g., PBS, pH 7.2)
-
Desalting columns
-
Reaction buffer: Phosphate buffered saline (PBS), pH 7.2
Procedure:
-
Modification of Protein A: a. Prepare a 20 mM solution of this compound in water immediately before use. For example, dissolve 2 mg of this compound in 189 µL of water. b. Add a 20-fold molar excess of the this compound solution to your Protein A solution. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove excess, unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Conjugation to Protein B: a. Add the purified, this compound-modified Protein A to Protein B. A 1:1 molar ratio is a good starting point, but this may need to be optimized. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. c. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification of the Conjugate: a. Purify the final conjugate from unreacted proteins using an appropriate method, such as size-exclusion chromatography.
Protocol 2: Quantification of Sulfhydryl Modification
This protocol allows for the determination of the number of sulfhydryl groups that have reacted with the pyridyldithiol group of this compound.
Procedure:
-
After the reaction of the pyridyldithiol-activated molecule with the sulfhydryl-containing molecule, measure the absorbance of the reaction mixture at 343 nm.
-
Calculate the concentration of the released pyridine-2-thione using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance at 343 nm.
-
ε is the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of pyridine-2-thione in M.
-
-
The concentration of pyridine-2-thione is equivalent to the concentration of reacted sulfhydryl groups.
Visualizations
Caption: this compound two-step conjugation workflow.
Caption: Competing reactions of the Sulfo-NHS ester.
Caption: Troubleshooting logic for low conjugation yield.
References
Sulfo-LC-SPDP hydrolysis rate and how to manage it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sulfo-LC-SPDP, with a special focus on managing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker.[1] It is used to covalently link two molecules, typically proteins or a protein and a peptide, by targeting primary amines (-NH2) and sulfhydryl groups (-SH).[2][3] Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines, while the pyridyldithiol group reacts with sulfhydryls to form a cleavable disulfide bond.[2][4] This makes it particularly useful for creating antibody-drug conjugates and other protein-protein linkages that can be cleaved under reducing conditions.
Q2: What is the primary challenge when working with this compound?
A: The primary challenge is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in aqueous solutions. This hydrolysis reaction is a competing pathway to the desired conjugation with primary amines. If the NHS ester hydrolyzes, it can no longer react with the target amine, leading to low conjugation efficiency.
Q3: What factors influence the rate of this compound hydrolysis?
A: The main factors influencing the hydrolysis rate of the NHS ester in this compound are:
-
pH: The rate of hydrolysis significantly increases with higher pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of primary amines in the buffer (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.
-
Concentration: Less-concentrated protein solutions can lead to less efficient crosslinking due to the competing hydrolysis reaction.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
This is often indicated by a lack of desired product formation, as assessed by techniques like SDS-PAGE or chromatography.
Possible Cause 1: Hydrolysis of this compound
-
Troubleshooting Steps:
-
Check pH of Reaction Buffer: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A commonly recommended range is 8.3-8.5. Below this range, the amine is protonated and less reactive, while above this range, the rate of hydrolysis increases dramatically.
-
Prepare Reagents Fresh: Always prepare this compound solutions immediately before use. Do not store aqueous solutions of the crosslinker.
-
Control Temperature: Perform the reaction at room temperature or 4°C. While lower temperatures slow down the conjugation reaction, they significantly reduce the rate of hydrolysis.
-
Possible Cause 2: Inappropriate Buffer Composition
-
Troubleshooting Steps:
-
Avoid Primary Amine Buffers: Do not use buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with your target molecule.
-
Recommended Buffers: Use phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2-8.5. 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffers are common choices.
-
Possible Cause 3: Inactive Reagent
-
Troubleshooting Steps:
-
Proper Storage: Store solid this compound in a cool, dry place, protected from moisture. A desiccator is highly recommended.
-
Equilibrate to Room Temperature: Before opening the vial, allow it to equilibrate to room temperature to prevent water condensation on the cold powder.
-
Check for Hydrolysis: The extent of NHS-ester hydrolysis can be monitored by measuring the absorbance at 260-280 nm, as the NHS byproduct absorbs in this range.
-
Data Presentation
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | < 10 minutes |
Data synthesized from multiple sources describing general NHS ester stability.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins, one with available primary amines and the other with a free sulfhydryl group.
-
Preparation of Protein A (with primary amines):
-
Dissolve Protein A in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 20 mM solution of this compound in ultrapure water.
-
Add a 10-20 fold molar excess of the this compound solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound and the NHS byproduct using a desalting column or dialysis, equilibrated with the same reaction buffer.
-
-
Conjugation with Protein B (with sulfhydryl group):
-
Dissolve Protein B in a suitable buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-7.5).
-
Mix the desalted, SPDP-modified Protein A with Protein B.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unconjugated proteins and byproducts using an appropriate method such as size-exclusion chromatography.
-
Visualizations
References
- 1. covachem.com [covachem.com]
- 2. This compound 90 Sigma-Aldrich [sigmaaldrich.com]
- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. This compound (CAS 169751-10-4) | Abcam [abcam.com]
Technical Support Center: Sulfo-LC-SPDP Post-Reaction Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after the initial reaction with my protein (Protein A)?
A1: Complete removal of unreacted this compound is critical for several reasons:
-
Preventing Unwanted Crosslinking: Residual this compound can react with the sulfhydryl groups on your second protein (Protein B), leading to the formation of Protein B-SPDP conjugates. This will compete with the desired Protein A-SPDP and Protein B reaction, reducing the yield of your target conjugate.
-
Avoiding Homodimerization of Protein B: If Protein B has accessible primary amines, the excess this compound can crosslink Protein B molecules to each other, resulting in unwanted homodimers or aggregates.
-
Ensuring Accurate Characterization: The presence of unreacted crosslinker can interfere with downstream analytical techniques used to characterize the final conjugate, such as spectrophotometry, chromatography, and mass spectrometry, leading to inaccurate assessments of conjugation efficiency and purity.
-
Minimizing Non-Specific Labeling: In applications like cell labeling, residual this compound can non-specifically react with cell surface proteins, leading to high background signals and confounding results.
Q2: What are the most common methods for removing excess this compound?
A2: The two most widely used and effective methods for removing small molecules like this compound (MW: 527.57 Da) from larger protein molecules are:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is the most common and rapid method. It separates molecules based on size. The larger protein-SPDP conjugate passes through the column quickly, while the smaller, unreacted this compound molecules are retained in the porous resin, allowing for their effective removal.[1][2]
-
Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane and dialyzing against a large volume of buffer. The small this compound molecules pass through the membrane into the buffer, while the larger protein conjugate is retained inside the bag.[3][4]
Q3: How do I choose between a desalting column and dialysis?
A3: The choice depends on your specific needs:
-
Speed: Desalting columns are significantly faster, with purification often completed in under 15 minutes. Dialysis is a much slower process, typically requiring several hours to overnight with multiple buffer changes.[5]
-
Sample Volume: Desalting columns are ideal for smaller sample volumes (typically up to a few milliliters). Dialysis can handle a much wider range of volumes, from microliters to liters.
-
Dilution: Desalting columns can result in some sample dilution, although spin desalting columns are designed to minimize this. Dialysis can lead to a slight increase in volume.
-
Efficiency: Both methods are highly effective at removing small molecules if performed correctly. Desalting columns can offer greater than 95% removal of small molecules.
Q4: Can I quench the reaction before purification?
A4: Yes, quenching the reaction is a highly recommended step before purification. The NHS-ester group of this compound is susceptible to hydrolysis, but adding a quenching agent ensures that any remaining reactive NHS esters are deactivated. This is typically done by adding a small molecule containing a primary amine, such as:
-
Tris (tris(hydroxymethyl)aminomethane): A final concentration of 20-50 mM is commonly used.
-
Glycine: Similar to Tris, a final concentration of 20-50 mM is effective.
Incubate with the quenching agent for about 15-30 minutes at room temperature before proceeding with the purification step to remove both the excess this compound and the quenching agent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the final conjugate (Protein A - Protein B) | Incomplete removal of excess this compound: Residual crosslinker blocks the sulfhydryl groups on Protein B. | Optimize the purification step: - Desalting Column: Ensure you are using a resin with the appropriate molecular weight cut-off (e.g., Sephadex G-25 for proteins >5 kDa). Increase the bed volume of the column relative to your sample volume. - Dialysis: Increase the dialysis time and the number of buffer changes. Use a larger volume of dialysis buffer. |
| Presence of unexpected high molecular weight species on SDS-PAGE or SEC analysis of the final conjugate | Homodimerization of Protein B: Excess this compound crosslinked Protein B molecules together. | Improve the efficiency of this compound removal: See the solutions for "Low yield of the final conjugate." Quench the reaction: Ensure you are effectively quenching the reaction with Tris or glycine before purification to deactivate any remaining reactive NHS esters. |
| High background signal in cell-based assays | Non-specific labeling of cells by residual this compound. | Thoroughly purify the Protein A-SPDP conjugate: Use a desalting column or perform extensive dialysis to ensure all unreacted crosslinker is removed before adding the conjugate to your cells. |
| Inconsistent results between experiments | Variable efficiency of this compound removal. | Standardize your purification protocol: - Desalting Column: Use the same type and size of column, sample volume, and elution protocol for each experiment. - Dialysis: Standardize the dialysis membrane MWCO, dialysis time, buffer volume, and number of buffer changes. |
| Difficulty confirming the modification of Protein A with SPDP | Inefficient reaction or removal of byproducts. | Monitor the reaction and purification: After the reaction of Protein A with this compound, a byproduct, pyridine-2-thione, is released, which can be quantified by measuring its absorbance at 343 nm. A decrease in this signal after purification indicates successful removal of the byproduct. |
Quantitative Data Summary
The following table provides a comparison of the two primary methods for removing excess this compound. Please note that the exact removal efficiency can vary depending on the specific protein, buffer conditions, and adherence to the protocol.
| Parameter | Desalting Column (Size Exclusion) | Dialysis |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane |
| Typical Resin | Sephadex G-25, Bio-Gel P-6DG | N/A |
| Recommended MWCO | Resin exclusion limit >5,000 Da | Membrane MWCO 5,000 - 20,000 Da |
| Reported Removal Efficiency | >95% for small molecules | Generally high, but dependent on parameters |
| Processing Time | 5 - 15 minutes | 4 hours to overnight |
| Sample Volume | Microliters to a few milliliters | Microliters to liters |
| Sample Dilution | Can occur, minimized with spin columns | Minimal, slight volume increase possible |
| Protein Recovery | Typically >90% | Typically >90% |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Column
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
This compound modified protein solution
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns) with a molecular weight cut-off appropriate for your protein (typically >5 kDa).
-
Equilibration/elution buffer (e.g., Phosphate Buffered Saline, PBS)
-
Collection tubes
-
Centrifuge (for spin columns)
Methodology:
-
Column Preparation:
-
Remove the column's bottom cap and place it in a collection tube.
-
Remove the top cap.
-
If using a spin column, centrifuge according to the manufacturer's instructions to remove the storage buffer. For gravity-flow columns, allow the storage buffer to drain.
-
-
Column Equilibration:
-
Add the equilibration buffer to the column. Use a volume recommended by the manufacturer (typically 2-3 column volumes).
-
For spin columns, centrifuge to pass the buffer through. For gravity-flow columns, allow the buffer to drain completely.
-
Repeat the equilibration step 2-3 times to ensure the column is fully equilibrated with the desired buffer.
-
-
Sample Application:
-
Discard the equilibration buffer from the collection tube.
-
Carefully apply your this compound modified protein sample to the center of the resin bed. Do not disturb the resin.
-
-
Elution:
-
Place the column in a new, clean collection tube.
-
If using a spin column, centrifuge at the recommended speed and time to elute the purified protein.
-
If using a gravity-flow column, allow the sample to enter the resin bed completely and then add the elution buffer. Collect the eluate containing your purified protein.
-
-
Analysis:
-
Your purified protein is now in the collection tube, free of excess this compound. You can proceed with the next step of your conjugation or analyze the protein concentration and degree of modification.
-
Protocol 2: Quenching the this compound Reaction
Materials:
-
Reaction mixture containing your protein and this compound
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Methodology:
-
After the desired incubation time for the reaction between your protein and this compound, add the quenching buffer to the reaction mixture.
-
The final concentration of the quenching agent should be between 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction.
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
Proceed immediately to the purification step (e.g., using a desalting column or dialysis) to remove the quenched crosslinker and the quenching agent.
Visualizations
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Troubleshooting logic for low yield in this compound conjugation.
References
- 1. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [merckmillipore.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Sulfo-LC-SPDP Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conjugation efficiency or yield?
Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: The N-hydroxysuccinimide (NHS) ester of this compound reacts optimally with primary amines at a pH range of 7.2-8.5.[1] Deviations from this range can significantly reduce efficiency.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to low yields.[2]
-
Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, a process that accelerates with increasing pH.[3][4] It is crucial to use freshly prepared this compound solutions.
-
Inaccessible or Blocked Functional Groups: The primary amines on your protein may be sterically hindered or buried within the protein's 3D structure. Similarly, the sulfhydryl groups on the second molecule may be oxidized and forming disulfide bonds.
-
Improper Storage of this compound: The reagent is moisture-sensitive and should be stored at -20°C under desiccated conditions.[5]
Q2: My conjugate is prematurely cleaving. What could be the cause?
Premature cleavage of the disulfide bond in your this compound conjugate is typically due to the presence of reducing agents. The intracellular environment has a high concentration of reducing agents like glutathione, which is often the intended mechanism for payload release. However, if cleavage occurs prematurely, consider the following:
-
Contamination with Reducing Agents: Ensure all buffers and solutions used for storage and analysis are free from reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), unless cleavage is intended.
-
Instability in Serum/Plasma: If working with biological samples, endogenous reducing agents can lead to cleavage. The stability of the disulfide bond can be influenced by the steric hindrance around the bond.
Q3: How can I monitor the success of my conjugation reaction?
The reaction of the pyridyldithiol group of this compound with a sulfhydryl group releases a byproduct, pyridine-2-thione. This byproduct has a maximum absorbance at 343 nm. By measuring the increase in absorbance at this wavelength, you can monitor the progress of the sulfhydryl reaction in real-time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed this compound Reagent | Prepare a fresh solution of this compound in an appropriate anhydrous solvent like DMSO or DMF immediately before use. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. |
| Inactive Protein/Molecule | Ensure the primary amine-containing protein has accessible lysine residues. For the sulfhydryl-containing molecule, ensure the presence of free thiols by pre-treating with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before conjugation. | |
| Incorrect Buffer Composition | Use amine-free buffers such as Phosphate Buffered Saline (PBS) or MES for the NHS ester reaction. Ensure the pH is between 7.2 and 8.5. | |
| Insufficient Molar Excess of Reagent | Increase the molar excess of this compound to drive the reaction to completion. A 10-20 fold molar excess is a good starting point. | |
| Precipitation During Reaction | Poor Solubility of the Conjugate | While this compound is water-soluble, the resulting conjugate may have different solubility characteristics. Perform the reaction in a buffer system known to maintain the solubility of both starting molecules. Consider adding a mild solubilizing agent if compatible with your molecules. |
| Inconsistent Results | Variability in Reagent Activity | Always use high-purity this compound from a reliable supplier. Store the reagent under the recommended desiccated and cold conditions to maintain its activity. |
| Inconsistent Protein/Molecule Quality | Ensure the purity and concentration of your starting materials are consistent between experiments. | |
| Premature Cleavage of Conjugate | Presence of Reducing Agents | Use caution to avoid contamination with reducing agents during purification and storage. If working with cell lysates or other biological samples containing endogenous reducing agents, consider strategies to protect the disulfide bond, such as using sterically hindered disulfide linkers if the application allows. |
| High Temperature During Storage | Store the final conjugate at recommended temperatures, typically 4°C for short-term and -20°C or -80°C for long-term storage, to minimize degradation. |
Quantitative Data Summary
Table 1: Stability of this compound's NHS Ester
The stability of the amine-reactive NHS ester is highly dependent on pH. Hydrolysis is a competing reaction that reduces the efficiency of the conjugation.
| pH | Half-life of NHS Ester |
| 7.0 | Several hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
| 9.0 | < 10 minutes |
Table 2: Factors Influencing Disulfide Bond Stability in Conjugates
The stability of the resulting disulfide bond is critical for the performance of the conjugate. While specific half-life data is highly dependent on the conjugate's structure and environment, the following factors are key determinants.
| Factor | Effect on Stability | Comments |
| Reducing Agents (e.g., DTT, TCEP, Glutathione) | Decreases stability (promotes cleavage) | The rate of cleavage depends on the concentration and potency of the reducing agent. TCEP is a more potent reducing agent than DTT at pH < 8.0. |
| pH | Can influence the rate of thiol-disulfide exchange | The rate of reduction by thiols is generally faster at higher pH values where the thiol is deprotonated to the more nucleophilic thiolate. |
| Temperature | Higher temperatures can decrease stability | Increased temperature can lead to aggregation and disassembly of antibody-drug conjugates, particularly those with higher drug-to-antibody ratios. |
| Steric Hindrance | Increased steric hindrance around the disulfide bond can increase stability | Bulky groups near the disulfide bond can protect it from attack by reducing agents. |
| Protein Structure | The local environment of the disulfide bond within the protein structure can impact its accessibility and stability. | Disulfide bonds in the hydrophobic core of a protein tend to be more stable. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein to a Sulfhydryl-Containing Molecule
This protocol describes the modification of a protein with this compound, followed by conjugation to a second molecule containing a free sulfhydryl group.
-
Materials:
-
Protein to be modified (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Sulfhydryl-containing molecule
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP) (optional, for preparing the sulfhydryl molecule)
-
Desalting columns
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
-
Procedure:
-
Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 20 mM.
-
Modification of the First Protein:
-
Dissolve the protein to be modified in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add the this compound solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Preparation of the Sulfhydryl-Containing Molecule (if necessary): If the second molecule has its sulfhydryl group in an oxidized state (disulfide bond), reduce it by incubating with 10-20 mM DTT or TCEP for 30 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.
-
Conjugation:
-
Mix the this compound-modified protein with the sulfhydryl-containing molecule. The molar ratio should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to separate the conjugate from unreacted molecules.
-
Protocol 2: Quantification of Pyridine-2-thione Release
This protocol allows for the monitoring of the conjugation reaction between the pyridyldithiol group and a sulfhydryl.
-
Materials:
-
This compound-modified molecule
-
Sulfhydryl-containing molecule
-
Reaction buffer (as above)
-
Spectrophotometer
-
-
Procedure:
-
Mix the this compound-modified molecule and the sulfhydryl-containing molecule in the reaction buffer in a quartz cuvette.
-
Immediately measure the absorbance at 343 nm at time zero.
-
Continue to measure the absorbance at 343 nm at regular intervals.
-
The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε = 8,080 M⁻¹cm⁻¹ at 343 nm).
-
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Chemical reaction pathway of this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of the serum half-life extension of a protein via site-specific conjugation to a species-matched or -mismatched albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfide bond contribution to protein stability: positional effects of substitution in the hydrophobic core of the two-stranded alpha-helical coiled-coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of disulfide-stabilized Fabs for targeting of antibody-directed nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sulfo-LC-SPDP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate) crosslinking assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble, heterobifunctional crosslinker used to conjugate molecules containing primary amines and sulfhydryl groups.[1][2] It has two reactive ends separated by a spacer arm:
-
N-hydroxysulfosuccinimide (Sulfo-NHS) ester: Reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond. This reaction is most efficient at a pH of 7-8.[3]
-
Pyridyldithio group: Reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a reversible disulfide bond.[1] This reaction is optimal between pH 7 and 8.
The disulfide bond formed can be cleaved using reducing agents like dithiothreitol (DTT) or TCEP.
Q2: How can I monitor the reaction progress?
The reaction of the pyridyldithio group with a sulfhydryl group releases a byproduct called pyridine-2-thione. The concentration of this byproduct can be measured by monitoring the absorbance of the solution at 343 nm. This allows for real-time monitoring of the sulfhydryl reaction. The extinction coefficient for pyridine-2-thione at 343 nm is 8.08 x 10³ M⁻¹cm⁻¹.
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be stored at -20°C. It is crucial to protect the reagent from moisture.
Troubleshooting Guide
Low or No Conjugation Efficiency
Q: I am observing very low or no conjugation between my two proteins. What could be the issue?
Several factors can contribute to poor conjugation efficiency. Below is a systematic guide to troubleshoot this issue.
1. Reagent Quality and Handling:
-
Improper Storage: this compound is sensitive to moisture. Ensure it has been stored correctly in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Hydrolysis of Sulfo-NHS ester: The Sulfo-NHS ester is susceptible to hydrolysis, especially at higher pH. The rate of hydrolysis increases as the pH rises. For instance, the half-life of the NHS ester is several hours at pH 7 but less than 10 minutes at pH 9. Prepare fresh solutions of the crosslinker immediately before use and avoid storing stock solutions.
2. Reaction Buffer Conditions:
-
Incorrect pH: The optimal pH for the reaction of the Sulfo-NHS ester with primary amines is between 7 and 8. The pyridyldithio group also reacts optimally with sulfhydryls in the pH range of 7-8. Verify the pH of your reaction buffer.
-
Presence of Interfering Substances: The reaction buffer must be free of primary amines (e.g., Tris buffer) and thiols (e.g., DTT). These substances will compete with your target molecules for reaction with the crosslinker. Use buffers like phosphate-buffered saline (PBS) for the conjugation reaction.
3. Protein-Specific Issues:
-
Lack of Reactive Groups: Confirm that your proteins have accessible primary amines and/or free sulfhydryl groups. If one of your proteins lacks a free sulfhydryl group, it may be necessary to introduce one by reducing existing disulfide bonds with a reducing agent like DTT, followed by removal of the reducing agent before adding the this compound-modified protein.
-
Steric Hindrance: The reactive groups on your proteins might be sterically hindered, preventing the crosslinker from accessing them. Consider using a crosslinker with a longer spacer arm if steric hindrance is suspected. This compound has a spacer arm length of 15.7 Å.
4. Molar Ratio of Reactants:
-
Suboptimal Molar Ratio: The molar ratio of this compound to your protein, and subsequently the ratio of the two proteins to be conjugated, is critical. An excess of the crosslinker is typically used to modify the first protein. However, an excessive amount can lead to protein polymerization. A typical starting point is a 20-fold molar excess of the crosslinker to the protein.
Unexpected Cleavage of the Conjugate
Q: My conjugate appears to be cleaving prematurely. Why is this happening?
The disulfide bond formed by this compound is intentionally cleavable by reducing agents.
-
Presence of Reducing Agents: Ensure that no reducing agents are introduced into your conjugate solution during storage or subsequent applications, unless cleavage is intended.
-
In Vivo Instability: For in vivo applications, the disulfide bond may be susceptible to cleavage by endogenous reducing agents. For applications requiring higher stability in a reducing environment, consider using a crosslinker that forms a more stable bond, such as one with a hindered disulfide linkage like SMPT.
Non-Specific Binding or Aggregation
Q: I am observing non-specific binding or aggregation of my proteins after the conjugation reaction. What can I do?
-
Excess Crosslinker: After the initial modification of the first protein with this compound, it is crucial to remove the excess, unreacted crosslinker before adding the second protein. Failure to do so can lead to the formation of homodimers of the second protein or other non-specific crosslinking. Use a desalting column or dialysis to remove excess crosslinker.
-
Protein Concentration: High protein concentrations can sometimes lead to aggregation. Try performing the conjugation reaction at a lower protein concentration.
-
Hydrophobicity: Although this compound is water-soluble, the protein itself might have hydrophobic patches that become exposed upon conjugation, leading to aggregation. Including non-ionic detergents or adjusting the buffer composition might help.
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 527.57 g/mol | |
| Spacer Arm Length | 15.7 Å | |
| Reactive Groups | Sulfo-NHS ester, Pyridyldithiol | |
| Reactivity | Primary amines, Sulfhydryls | |
| Optimal pH (Amine Reaction) | 7 - 8 | |
| Optimal pH (Sulfhydryl Reaction) | 7 - 8 | |
| Cleavable | Yes (by reducing agents) | |
| Water Soluble | Yes | |
| Monitoring Wavelength | 343 nm (Pyridine-2-thione release) |
Experimental Protocols
General Two-Step Protein-Protein Conjugation Protocol
This protocol outlines the general steps for conjugating two proteins (Protein-A and Protein-B), where Protein-A contains primary amines and Protein-B contains a free sulfhydryl group.
Materials:
-
This compound
-
Protein-A (containing primary amines)
-
Protein-B (containing a free sulfhydryl)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Modification of Protein-A:
-
Dissolve Protein-A in the reaction buffer.
-
Prepare a fresh solution of this compound in water immediately before use.
-
Add a 10- to 20-fold molar excess of this compound to the Protein-A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound from the modified Protein-A using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation to Protein-B:
-
Add the sulfhydryl-containing Protein-B to the purified, modified Protein-A.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from unconjugated proteins using an appropriate method, such as size-exclusion chromatography.
-
Visualizations
Caption: Workflow for a two-step protein conjugation using this compound.
Caption: A logical flowchart for troubleshooting unexpected results in this compound assays.
References
Technical Support Center: Refinement of Sulfo-LC-SPDP Protocols for Sensitive Proteins
Welcome to the technical support center for Sulfo-LC-SPDP crosslinker protocols. This resource is designed for researchers, scientists, and drug development professionals working with sensitive proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you refine your bioconjugation strategies and ensure the integrity of your sensitive protein molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues) and a pyridyldithiol group that reacts with sulfhydryl groups (from cysteine residues). This reaction creates a covalent conjugate with a disulfide bond in the spacer arm, which can be cleaved by reducing agents.[1][2]
Q2: Why is this compound a good choice for bioconjugation?
A2: this compound is advantageous for several reasons:
-
Water-soluble: The "sulfo" group makes it soluble in aqueous buffers, avoiding the need for organic solvents that can be detrimental to sensitive proteins.[1][2]
-
Heterobifunctional: Having two different reactive groups allows for controlled, sequential conjugation, minimizing the formation of unwanted polymers.[2]
-
Cleavable disulfide bond: The resulting disulfide linkage can be broken using reducing agents like DTT or TCEP, which is useful for applications such as drug delivery or affinity purification.
-
Quantifiable reaction: The reaction of the pyridyldithiol group with a sulfhydryl releases pyridine-2-thione, which can be measured spectrophotometrically at 343 nm to quantify the degree of conjugation.
Q3: What are the optimal reaction conditions for this compound?
A3: The two reactive groups have different optimal pH ranges:
-
NHS ester (amine-reactive): pH 7-9. However, the hydrolysis of the NHS ester increases with pH. For sensitive proteins, a pH of 7.2-7.5 is often a good compromise between reaction efficiency and protein stability.
-
Pyridyldithiol (sulfhydryl-reactive): pH 7-8.
Q4: What types of buffers should be used?
A4: It is crucial to use amine-free and thiol-free buffers. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target protein for reaction with the NHS ester.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound with sensitive proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, especially at higher pH. 2. Inactive Protein: The protein's primary amines or sulfhydryl groups are not accessible. 3. Insufficient Molar Excess of Crosslinker: The amount of this compound is too low. 4. Presence of Competing Molecules: The buffer contains primary amines (e.g., Tris) or thiols. | 1. Prepare this compound solution immediately before use. Consider lowering the reaction pH to 7.0-7.2 to reduce hydrolysis, though this may require a longer reaction time. 2. Perform a protein denaturation/renaturation step if applicable, or use a different crosslinking strategy targeting other functional groups. 3. Increase the molar excess of this compound incrementally (see Table 1). 4. Exchange the protein into an appropriate buffer like PBS before the reaction. |
| Protein Aggregation | 1. High Protein Concentration: Increased intermolecular interactions can lead to aggregation. 2. Inappropriate Molar Ratio of Crosslinker: Excessive modification of surface residues can alter the protein's charge and hydrophobicity, promoting aggregation. 3. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point. | 1. Work with a lower protein concentration (e.g., 0.5-2 mg/mL). 2. Optimize the molar ratio of this compound to the protein (see Table 1). Start with a lower ratio and increase as needed. 3. Adjust the pH of the buffer to be at least one unit away from the protein's pI. Consider adding stabilizing excipients like glycerol or arginine. |
| Loss of Protein Activity | 1. Modification of Critical Residues: The crosslinker may react with amines or sulfhydryls in the active site or binding interface. 2. Conformational Changes: The conjugation process may induce changes in the protein's tertiary structure. 3. Denaturation: The protein may be sensitive to the reaction conditions (pH, temperature). | 1. If the active site contains lysine or cysteine, consider using a protecting group or a different crosslinker with alternative reactivity. 2. Assess protein conformation before and after conjugation using techniques like circular dichroism. Optimize reaction conditions to be as gentle as possible (e.g., lower temperature, shorter reaction time). 3. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the reaction buffer is within the protein's stability range. |
| Precipitation During Reaction | 1. Poor Solubility of the Conjugate: The newly formed conjugate may be less soluble than the starting protein. 2. Protein Instability: The protein is not stable under the chosen reaction conditions. | 1. Add solubility-enhancing agents to the buffer (e.g., non-ionic detergents, glycerol). 2. Re-evaluate the buffer composition, pH, and temperature. Perform a pre-reaction stability test of the protein under the planned conjugation conditions. |
Quantitative Data Summary
The following tables provide example data to guide the optimization of your this compound protocol for a sensitive enzyme.
Table 1: Effect of this compound to Protein Molar Ratio on Conjugation and Activity
| Molar Ratio (this compound : Enzyme) | Moles of SPDP per Mole of Enzyme | Conjugation Efficiency (%) | Remaining Enzymatic Activity (%) | Observations |
| 5:1 | 1.2 ± 0.2 | 24 | 95 ± 5 | Low modification, minimal impact on activity. |
| 10:1 | 2.5 ± 0.3 | 50 | 88 ± 7 | Moderate modification, slight decrease in activity. |
| 20:1 | 4.8 ± 0.5 | 96 | 65 ± 10 | High modification, significant loss of activity. |
| 50:1 | 8.1 ± 0.7 | >99 | 25 ± 8 | Extensive modification, severe loss of activity and slight aggregation observed. |
Data are representative and will vary depending on the protein and reaction conditions.
Table 2: Influence of Reaction pH on NHS Ester Hydrolysis and Conjugation Efficiency
| Reaction pH | NHS Ester Half-life | Conjugation Efficiency at 1 hour (%) | Remaining Protein Activity (%) |
| 6.5 | Several hours | 35 | >98 |
| 7.4 | ~1 hour | 75 | 92 |
| 8.0 | ~30 minutes | 90 | 85 |
| 9.0 | <10 minutes | >95 | 60 |
Data are based on typical NHS ester behavior and will vary with buffer composition and temperature.
Detailed Experimental Protocols
Protocol 1: Two-Step Conjugation of a Sensitive Enzyme to a Thiolated Molecule
This protocol describes the modification of a sensitive enzyme with this compound, followed by conjugation to a molecule containing a free sulfhydryl group.
Materials:
-
Sensitive Enzyme (in amine-free buffer, e.g., PBS pH 7.2)
-
This compound
-
Thiolated Molecule
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Spectrophotometer
Procedure:
Step 1: Modification of the Sensitive Enzyme
-
Prepare a 1-5 mg/mL solution of the sensitive enzyme in Reaction Buffer.
-
Immediately before use, dissolve this compound in ultrapure water to a concentration of 20 mM.
-
Add a 10-fold molar excess of the this compound solution to the enzyme solution.
-
Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Remove excess, non-reacted this compound using a desalting column equilibrated with Reaction Buffer.
Step 2: Conjugation to the Thiolated Molecule
-
Immediately add the thiolated molecule to the purified, SPDP-activated enzyme. A 2 to 5-fold molar excess of the thiolated molecule over the enzyme is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted molecules.
Step 3: Characterization of the Conjugate
-
Determine the protein concentration of the final conjugate (e.g., by BCA assay).
-
Assess the degree of conjugation by measuring the pyridine-2-thione released during the reaction or by cleaving the disulfide bond with DTT and measuring the absorbance at 343 nm.
-
Evaluate the biological activity of the conjugated enzyme using a relevant assay and compare it to the unmodified enzyme.
-
Analyze the purity and aggregation state of the conjugate by SDS-PAGE and size-exclusion chromatography.
Protocol 2: Quantification of Pyridyldithiol Incorporation
-
To a sample of the SPDP-activated protein, add DTT to a final concentration of 20 mM.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance of the solution at 343 nm.
-
Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εbc), where ε = 8080 M⁻¹cm⁻¹.
-
Determine the moles of SPDP per mole of protein.
Visualizations
Experimental Workflow for Two-Step Conjugation
Caption: Workflow for the two-step conjugation of a sensitive protein using this compound.
Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low yield in this compound conjugations.
Application Example: Targeting the EGFR Signaling Pathway
Bioconjugates created with this compound, such as antibody-drug conjugates (ADCs), can be used to target specific cell signaling pathways. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be conjugated to a cytotoxic drug. This ADC would then selectively deliver the drug to cancer cells overexpressing EGFR, inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways that promote cell proliferation and survival.
Caption: Use of an anti-EGFR ADC to inhibit downstream signaling pathways.
References
Validation & Comparative
A Head-to-Head Comparison of Sulfo-LC-SPDP and SMCC for Antibody Conjugation Efficiency
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the synthesis of antibody-drug conjugates (ADCs) and other immunoconjugates. The efficiency of the conjugation process directly impacts the therapeutic window and overall efficacy of the resulting biologic. This guide provides an objective comparison of two widely used heterobifunctional crosslinkers, Sulfo-LC-SPDP and SMCC, focusing on their performance in antibody conjugation.
This comparison guide delves into the key performance indicators of this compound and SMCC, offering a comparative analysis of their conjugation efficiency, the stability of the resulting conjugates, and the propensity for aggregation. Detailed experimental protocols and visual diagrams of the reaction mechanisms are provided to assist researchers in making an informed decision for their specific application.
Executive Summary: this compound vs. SMCC
| Feature | This compound | SMCC (and its sulfo- derivative) |
| Reactive Groups | Sulfo-NHS Ester (amine-reactive), Pyridyldithiol (sulfhydryl-reactive) | (Sulfo-)NHS Ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Resulting Bond | Cleavable Disulfide Bond | Stable Thioether Bond |
| Key Advantage | Cleavable linker allows for intracellular release of the unmodified payload. | Forms a highly stable, non-reversible bond, ensuring conjugate integrity in circulation. |
| Primary Consideration | Potential for premature cleavage of the disulfide bond in the reducing environment of the bloodstream. | The maleimide group can undergo hydrolysis, and the thioether bond can be susceptible to retro-Michael addition under certain conditions. |
| Water Solubility | High (for this compound) | Low (for SMCC), High (for Sulfo-SMCC) |
Quantitative Performance Comparison
While direct head-to-head studies providing comprehensive quantitative data for all performance metrics are limited in publicly available literature, the following table summarizes expected performance based on the chemical properties of the linkers and data from analogous studies.
| Performance Metric | This compound | SMCC | Notes |
| Typical Drug-to-Antibody Ratio (DAR) | 2 - 8 | 2 - 8 | The achievable DAR is highly dependent on the number of available lysine and cysteine residues and the reaction conditions. |
| Conjugation Efficiency | High | High | Both linkers generally exhibit high reactivity towards their respective target functional groups under optimal conditions. |
| Antibody Recovery | Variable | Variable | Recovery rates are influenced more by the purification process (e.g., chromatography, dialysis) than the linker itself. |
| Aggregate Content | Low to Moderate | Low to Moderate | Aggregation is a concern with hydrophobic payloads and can be influenced by the linker's hydrophobicity and the conjugation process. The use of water-soluble variants (this compound and Sulfo-SMCC) can help mitigate aggregation.[1] |
| In Vitro Conjugate Stability | Moderate | High | The disulfide bond of SPDP is susceptible to reduction by thiols, while the thioether bond of SMCC is generally more stable.[2] |
| In Vivo Conjugate Stability | Lower | Higher | The reducing environment of plasma can lead to premature cleavage of the SPDP disulfide bond. The thioether bond from SMCC offers greater in vivo stability.[2] |
Chemical Reaction Pathways
The conjugation process for both this compound and SMCC typically follows a two-step sequential reaction. First, the N-hydroxysuccinimide (NHS) ester of the crosslinker reacts with primary amines (e.g., lysine residues) on the antibody. Following purification to remove excess crosslinker, the antibody-linker intermediate is then reacted with a sulfhydryl-containing payload.
This compound Conjugation Pathway
References
A Researcher's Guide to Mass Spectrometry Analysis of Sulfo-LC-SPDP Conjugates
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical step in elucidating protein-protein interactions and characterizing protein structures. This guide provides a comprehensive comparison of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) with alternative crosslinking reagents, supported by experimental data and detailed protocols for mass spectrometry analysis.
This compound is a water-soluble, heterobifunctional crosslinker that targets primary amines and sulfhydryl groups. Its key feature is a disulfide bond within its spacer arm, which can be cleaved under reducing conditions. This characteristic offers distinct advantages in mass spectrometry workflows for identifying crosslinked peptides.
Comparative Analysis of Crosslinking Reagents
The choice of crosslinker significantly impacts the outcome of a crosslinking mass spectrometry (XL-MS) experiment. Below is a comparison of this compound with other commonly used reagents.
| Feature | This compound | DSSO (Disuccinimidyl Sulfoxide) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | Sulfo-NHS ester (amines) & Pyridyldithiol (sulfhydryls) | NHS ester (amines) | NHS ester (amines) & Maleimide (sulfhydryls) |
| Cleavability | Reducible disulfide bond (cleavable) | MS-cleavable (CID) | Non-cleavable thioether bond |
| Water Solubility | High | Moderate | Low (Sulfo-SMCC is water-soluble) |
| Spacer Arm Length | 15.7 Å | 10.1 Å | 8.3 Å |
| Mass Spectrometry Analysis | Cleavage prior to MS or during MS/MS (with appropriate energy) simplifies spectra. | Characteristic fragmentation pattern in MS/MS aids identification. | Generates complex MS/MS spectra of crosslinked peptides. |
| Primary Application | Amine to sulfhydryl conjugation, antibody-drug conjugates. | In vivo and in vitro crosslinking for structural proteomics. | Amine to sulfhydryl conjugation, creating stable conjugates. |
Performance Data: A Comparative Overview
While direct head-to-head quantitative comparisons in single studies are limited, the performance of these crosslinkers can be inferred from their chemical properties and data from various publications.
| Parameter | This compound | DSSO | SMCC |
| Crosslinking Efficiency | High for proteins with available amines and cysteines. Reaction is pH-dependent. | High for amine-rich proteins. | High for amine-sulfhydryl conjugation; maleimide group is more stable than NHS-ester. |
| Cleavage Efficiency | >95% with reducing agents like DTT or TCEP.[1] | MS-cleavage efficiency is dependent on collision energy. | Not applicable (non-cleavable). |
| MS Identification Rate | Potentially higher for targeted analysis due to pre-cleavage simplification. | High due to dedicated search algorithms utilizing the characteristic doublet peaks.[2] | Lower for complex samples due to the challenge of identifying two peptides from a single MS/MS spectrum. |
| False Discovery Rate (FDR) | Can be lower due to the targeted nature of the analysis of cleaved products. | Can be well-controlled using specialized software that recognizes the MS-cleavable signature.[2] | Can be higher in complex samples without specialized software and careful validation.[3] |
Experimental Protocols
I. Protein Conjugation with this compound
This protocol describes the general procedure for crosslinking an amine-containing protein to a sulfhydryl-containing protein.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in water immediately before use to a final concentration of 20 mM.[4]
-
Prepare Protein-NH2 and Protein-SH in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
-
Modification of Amine-Containing Protein:
-
Add a 20-fold molar excess of this compound to the Protein-NH2 solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Combine the desalted, this compound-modified Protein-NH2 with the Protein-SH solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule thiol, such as cysteine or mercaptoethanol.
-
II. Sample Preparation for Mass Spectrometry
Materials:
-
Urea or Guanidine-HCl
-
DTT or TCEP
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein conjugate in 8 M urea or 6 M guanidine-HCl.
-
To cleave the this compound crosslinker, add DTT to a final concentration of 10-20 mM and incubate at 37°C for 30 minutes. Note: This step will also reduce native disulfide bonds.
-
Alkylate free sulfhydryl groups by adding iodoacetamide to a final concentration of 40-50 mM and incubate in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the this compound reaction and the mass spectrometry workflow.
References
- 1. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide identifications and false discovery rates using different mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of cleavable and non-cleavable linkers in Antibody-Drug Conjugates (ADCs).
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, mechanism of action, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1][2]
Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[3][4] This controlled release is achieved through the incorporation of chemically or enzymatically susceptible bonds.[1] Common strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases such as cathepsin B, abundant in cancer cells.
-
pH-sensitive linkers: Incorporating bonds like hydrazones, which are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: Utilizing disulfide bonds that are cleaved in the reducing intracellular environment, which has a higher glutathione concentration than the bloodstream.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." When the released, membrane-permeable payload diffuses out of the target antigen-positive cell, it can kill adjacent antigen-negative tumor cells. This is particularly advantageous for treating heterogeneous tumors.
Non-cleavable linkers , in contrast, form stable covalent bonds, such as thioether bonds, that remain intact. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization. This process liberates the payload still attached to the linker and the amino acid residue (e.g., cysteine or lysine) to which it was conjugated. This active metabolite is often charged and less membrane-permeable, which generally abrogates the bystander effect but can lead to reduced off-target toxicity.
Comparative Performance Data
The selection of a linker directly impacts the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells in vitro. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | ~20-60 |
| Anti-CD22-vc-MMAE | B-cell lymphoma | CD22 | Cleavable (vc) | MMAE | ~1-10 |
| Anti-CD22-mc-MMAF | B-cell lymphoma | CD22 | Non-cleavable (mc) | MMAF | ~5-50 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy (Tumor Growth Inhibition)
In vivo efficacy is often assessed using xenograft models in mice, where tumor growth inhibition (TGI) is measured.
| ADC Configuration | Xenograft Model | Linker Type | TGI (%) |
| Anti-HER2-vc-MMAE | NCI-N87 (Gastric) | Cleavable (vc) | >90% |
| Anti-HER2-SMCC-DM1 | KPL-4 (Breast) | Non-cleavable (SMCC) | ~70-80% |
| Anti-CD30-vc-MMAE | L540cy (Hodgkin) | Cleavable (vc) | Complete tumor regression |
| Anti-EpCAM-CX-DM1 | BxPC3 (Pancreatic) | Cleavable (peptide) | >50% higher than non-cleavable counterpart |
Note: TGI can vary significantly based on the tumor model, dosing schedule, and ADC construct.
Plasma Stability
Linker stability in plasma is crucial to prevent premature payload release and associated off-target toxicity.
| Linker Type | Linker Chemistry | Plasma Half-life (t1/2) | Key Features |
| Cleavable | Val-Cit (vc) | Generally > 7 days in human plasma | High stability in circulation, efficiently cleaved by cathepsin B in lysosomes. |
| Cleavable | Hydrazone | ~2 days | Prone to hydrolysis in acidic environments, can have lower plasma stability. |
| Cleavable | Disulfide | Variable | Stability can be modulated, but susceptible to reduction by glutathione. |
| Non-cleavable | Thioether (e.g., SMCC) | High | Very stable in plasma, relies on antibody degradation for payload release. |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is essential for a comprehensive understanding.
Mechanisms of Action
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Disulfide Advantage: A Comparative Guide to Sulfo-LC-SPDP's Cleavable Linker in Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of creating next-generation targeted therapies, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. An ideal linker must ensure the ADC remains stable in systemic circulation, only to release its potent payload upon reaching the target cancer cell. This guide provides a comprehensive comparison of the Sulfo-LC-SPDP cleavable disulfide linker with other common linker technologies, supported by experimental data and detailed methodologies to inform rational ADC design.
This compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) is a heterobifunctional crosslinker that creates a disulfide bond between a drug payload and an antibody. This disulfide linkage is the key to its advantageous application in drug delivery. It is designed to be cleaved in the highly reducing environment inside a tumor cell, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[1][2] This targeted release mechanism aims to maximize the therapeutic effect on cancer cells while minimizing collateral damage to healthy tissues.[1][2]
Mechanism of Action: The Redox-Sensitive Release of this compound
The core advantage of this compound lies in its disulfide bond, which is susceptible to cleavage by reducing agents. The intracellular environment of tumor cells has a glutathione (GSH) concentration that is approximately 1000-fold higher than in the extracellular space.[3] This high GSH concentration readily reduces the disulfide bond of the linker, releasing the cytotoxic payload precisely where it is needed.
In contrast, non-cleavable linkers, such as those based on a stable thioether bond formed from maleimide chemistry (e.g., SMCC), rely on the complete degradation of the antibody in the lysosome to release the drug. This process can be slower and may result in drug metabolites that are less capable of diffusing across cell membranes to induce a "bystander effect" – the killing of neighboring antigen-negative tumor cells.
Comparative Performance: this compound vs. Alternative Linkers
The choice of linker technology significantly influences the stability, efficacy, and safety profile of an ADC. The following tables provide a summary of quantitative data from various studies to highlight the performance differences between cleavable disulfide linkers like that formed by this compound and non-cleavable maleimide-based linkers.
Disclaimer: The data presented below is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: In Vitro Cytotoxicity (IC50) Comparison
| Linker Type | ADC Example | Cell Line | IC50 (pM) | Reference |
| Cleavable Disulfide | anti-CD22-DM1 | Human Lymphoma | Induces tumor regression at 3 mg/kg | |
| Cleavable Dipeptide | anti-HER2-MMAE | NCI-N87 | 8.8 | |
| Non-Cleavable (Maleimide) | Kadcyla (T-DM1) | NCI-N87 | 33 |
Table 2: In Vivo Efficacy Comparison (Tumor Growth Inhibition)
| Linker Type | ADC Model | Tumor Model | Efficacy Outcome | Reference |
| Cleavable Disulfide | Novel anti-CD22-DM1 | Human Lymphoma Xenograft | Tumor regression at a single 3 mg/kg dose | |
| Cleavable Dipeptide | cBu-Cit-MMAE ADC | Xenograft | Greater tumor suppression than Val-Cit linker | |
| Non-Cleavable (Maleimide) | Kadcyla (T-DM1) | Ovarian Cancer Mouse Model | Less tumor volume reduction than a cleavable Val-Ala-Gly linker ADC |
Table 3: Plasma Stability Comparison
| Linker Type | ADC Example | Species | Stability Metric | Reference |
| Cleavable Disulfide | Cys-linked DM1 | Mouse | >50% of drug remained attached after 7 days | |
| Cleavable Dipeptide | Val-Cit-PABC-MMAE | Rat | 20% payload loss after 1 week | |
| Non-Cleavable (Maleimide) | Kadcyla (T-DM1) | Serum | Stable for more than 3 days |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of ADC performance. Below are representative methodologies for key experiments cited in the comparison.
Protocol 1: ADC Synthesis with this compound
Objective: To conjugate a thiol-containing cytotoxic payload to a monoclonal antibody via a cleavable disulfide linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.2-7.5.
-
This compound crosslinker.
-
Thiol-containing cytotoxic payload (e.g., a derivative of maytansine, DM1).
-
Dithiothreitol (DTT) for antibody reduction (if necessary).
-
Desalting columns (e.g., PD-10).
-
Reaction buffers: PBS, pH 7.2-7.5; Acetate buffer, pH 4.5.
Procedure:
-
Antibody Preparation: If the antibody does not have free thiols, reduce a portion of the interchain disulfide bonds by incubating with a 10- to 20-fold molar excess of DTT for 30 minutes at 37°C. Immediately remove excess DTT using a desalting column equilibrated with PBS.
-
Antibody Modification with this compound: Dissolve this compound in an aqueous buffer. Add a 5- to 10-fold molar excess of this compound to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, non-reacted this compound using a desalting column equilibrated with PBS.
-
Payload Conjugation: Add the thiol-containing payload to the SPDP-modified antibody. The pyridyldithiol group on the modified antibody will react with the sulfhydryl group on the payload to form a disulfide bond. Incubate for 1-2 hours at room temperature.
-
Final Purification: Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of the ADC on target and non-target cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Complete cell culture medium.
-
ADCs (with disulfide and non-cleavable linkers).
-
Control antibody and free drug.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free drug in cell culture medium. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot dose-response curves to determine the IC50 value for each compound.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method for ADC and free drug quantification (e.g., ELISA, LC-MS).
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.
-
Sample Processing: Process the samples to separate the ADC from plasma proteins and to extract any released payload. This may involve affinity capture of the ADC.
-
Quantification: Quantify the amount of intact ADC and/or released payload at each time point using a validated analytical method.
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability profile and half-life of the ADC in plasma.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental workflows.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Workflow for determining the in vitro cytotoxicity of an ADC.
Conclusion
The this compound crosslinker, which forms a cleavable disulfide bond, offers a distinct advantage in drug delivery by enabling targeted payload release in the reducing environment of tumor cells. This can lead to enhanced efficacy and a wider therapeutic window compared to non-cleavable linkers. However, the optimal linker strategy is highly dependent on the specific antibody, payload, and cancer indication. A thorough in vitro and in vivo evaluation, following detailed experimental protocols, is crucial for selecting the most appropriate linker to advance a promising ADC candidate. The data and methodologies presented in this guide provide a framework for researchers to make informed decisions in the design and development of the next generation of targeted cancer therapies.
References
- 1. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sulfo-LC-SPDP Conjugation: A Comparative Guide to Ellman's Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate validation of conjugation efficiency is paramount. This guide provides a detailed comparison of the traditional Ellman's assay with modern alternatives for quantifying free sulfhydryl groups, a critical step in validating the conjugation of molecules using the popular crosslinker Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate). We present experimental protocols, quantitative performance data, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.
The heterobifunctional crosslinker this compound is widely used to link molecules containing primary amines to molecules with sulfhydryl groups. The process involves the reaction of the N-hydroxysuccinimide (NHS) ester of this compound with an amine-containing molecule, followed by the reaction of the pyridyldithiol group with a sulfhydryl-containing molecule. A key quality control step is the quantification of free sulfhydryl groups before and after conjugation to determine the efficiency of the reaction.
At a Glance: Comparison of Sulfhydryl Quantification Methods
| Feature | Ellman's Assay | 4,4'-dithiodipyridine (DTDP) Assay | Monobromobimane (mBBr) Assay | Mass Spectrometry |
| Principle | Colorimetric | Colorimetric | Fluorometric | Mass-to-charge ratio |
| Detection Wavelength | 412 nm | 324 nm | Excitation: ~380-390 nm, Emission: ~475-480 nm | N/A |
| Detection Limit | ~1-10 µM | ~0.2 nmol/mL[1] | Picomole range; more sensitive than Ellman's[2] | High sensitivity, dependent on instrumentation |
| Speed | 5-15 minutes | ~5 minutes; faster for hindered thiols[1] | Reaction: ~30 min; requires HPLC separation | Variable, includes sample prep and data analysis |
| Instrumentation | Spectrophotometer | Spectrophotometer | Fluorometer, HPLC | Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) |
| Key Advantages | Simple, cost-effective, well-established | Faster reaction with sterically hindered thiols | High sensitivity | Provides precise mass, confirms conjugation site |
| Key Disadvantages | Lower sensitivity, potential interference from colored compounds | Less commonly used than Ellman's | Requires fluorometer and HPLC, light sensitive reagent | High instrument cost, complex data analysis |
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for this compound conjugation and its validation using the discussed methods.
Caption: this compound conjugation workflow.
Caption: Ellman's Assay Workflow.
Caption: Alternative Assay Workflows.
Experimental Protocols
Ellman's Assay Protocol
This protocol is a standard method for the colorimetric quantification of free sulfhydryl groups.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine hydrochloride (for standard curve)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Prepare Cysteine Standards: Prepare a stock solution of cysteine (e.g., 1.5 mM) in Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).
-
Reaction:
-
To 50 µL of each standard or sample, add 950 µL of the DTNB solution.
-
For a blank, use 50 µL of Reaction Buffer instead of the sample.
-
-
Incubation: Incubate the reactions at room temperature for 5 to 15 minutes.
-
Measurement: Measure the absorbance of the standards and samples at 412 nm.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of sulfhydryl groups in the sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient of TNB) is 14,150 M⁻¹cm⁻¹ at 412 nm.[3]
-
Alternative Assay Protocols
This assay is advantageous for its rapid reaction with sterically hindered thiols.
Materials:
-
4,4'-dithiodipyridine (DTDP)
-
Reaction Buffer: e.g., Phosphate buffered saline (PBS), pH 7.2
-
Spectrophotometer
Procedure:
-
Prepare DTDP Solution: Dissolve DTDP in an appropriate solvent (e.g., ethanol) and then dilute in the Reaction Buffer to the desired final concentration.
-
Reaction: Add the DTDP solution to the thiol-containing sample. The reaction is typically very fast.
-
Measurement: Immediately measure the increase in absorbance at 324 nm, which corresponds to the formation of 4-thiopyridone.
-
Calculation: Similar to Ellman's assay, a standard curve with a known thiol, such as cysteine, can be used for quantification. The molar extinction coefficient of 4-thiopyridone can also be used for direct calculation. The DTDP method has a reported detection limit of 0.2 nmol/mL and a determination limit of 0.6 nmol/mL.[1]
This highly sensitive fluorescence-based assay is suitable for detecting low concentrations of thiols.
Materials:
-
Monobromobimane (mBBr)
-
Reaction Buffer: e.g., Tris buffer, pH 8.0
-
HPLC system with a fluorescence detector
-
Thiol-free solvents for HPLC
Procedure:
-
Prepare mBBr Solution: Prepare a stock solution of mBBr in a non-aqueous solvent like acetonitrile. This solution is light-sensitive and should be prepared fresh and kept in the dark.
-
Derivatization:
-
Mix the thiol-containing sample with the mBBr solution in the Reaction Buffer.
-
Incubate in the dark at room temperature for approximately 30 minutes.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Separate the fluorescently labeled thiol from unreacted mBBr and other sample components using an appropriate gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
-
Detection and Quantification:
-
Monitor the elution with a fluorescence detector set to an excitation wavelength of approximately 380-390 nm and an emission wavelength of about 475-480 nm.
-
Quantify the thiol by comparing the peak area to a standard curve prepared with a known concentration of a thiol standard that has been derivatized and analyzed under the same conditions. The linear range for this assay varies depending on the specific thiol being measured.
-
MS provides the most detailed information, including the precise mass of the conjugate and the location of the conjugation.
Materials:
-
Mass Spectrometer (e.g., ESI-QTOF, MALDI-TOF)
-
HPLC or other sample introduction system
-
Reagents for sample preparation (e.g., desalting columns, appropriate buffers)
Procedure:
-
Sample Preparation: The protein conjugate sample may need to be desalted or purified to remove excess reagents and non-volatile salts that can interfere with ionization.
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer. For proteins and large biomolecules, electrospray ionization (ESI) is commonly used.
-
Acquire the mass spectrum of the intact conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the species present.
-
Compare the mass of the unconjugated protein with the mass of the conjugated protein. The mass difference should correspond to the mass of the attached this compound and the conjugated molecule.
-
The presence of multiple peaks corresponding to different numbers of attached molecules allows for the determination of the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.
-
To determine the exact site of conjugation, further analysis involving enzymatic digestion of the conjugate followed by peptide mapping using LC-MS/MS is required.
-
Conclusion
The choice of assay for validating this compound conjugation depends on the specific requirements of the experiment. Ellman's assay remains a simple, cost-effective, and reliable method for routine quantification of total free thiols. For applications requiring higher sensitivity, the monobromobimane assay is a superior choice. The DTDP assay offers an advantage in speed, particularly for proteins with less accessible sulfhydryl groups. When detailed structural information, such as the precise location and distribution of the conjugation, is critical, mass spectrometry is the unparalleled analytical tool. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach to validate their bioconjugation strategies.
References
performance comparison of different heterobifunctional crosslinkers
A Comparative Guide to the Performance of Heterobifunctional Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and reagents for studying protein-protein interactions. The performance of these crosslinkers directly impacts the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of different classes of heterobifunctional crosslinkers, supported by experimental data, detailed protocols for key experiments, and visualizations to clarify complex processes.
Core Concepts in Heterobifunctional Crosslinking
Heterobifunctional crosslinkers are reagents with two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules.[1][2] This two-step process minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with homobifunctional crosslinkers.[1] The most common reactive moieties target primary amines (e.g., the ε-amino group of lysine residues) and sulfhydryl groups (from cysteine residues).[1]
The structure of a heterobifunctional crosslinker can be broken down into three key components: the two reactive end groups and the spacer arm that connects them. The nature of the spacer arm is crucial as it influences properties such as solubility, steric hindrance, and whether the linkage is cleavable under specific physiological conditions.
Performance Comparison of Heterobifunctional Crosslinkers
The performance of a heterobifunctional crosslinker can be evaluated based on several key parameters: reaction efficiency and kinetics, specificity, stability of the resulting conjugate, and the influence on the overall properties of the bioconjugate, such as solubility and biological activity.
Amine-to-Sulfhydryl Crosslinkers
This is the most widely used class of heterobifunctional crosslinkers, typically featuring an N-hydroxysuccinimide (NHS) ester for reaction with amines and a maleimide group for reaction with sulfhydryls.
Table 1: Performance Comparison of Amine-to-Sulfhydryl Crosslinkers
| Crosslinker Type | Key Features | Reaction Efficiency | Conjugate Stability (in plasma) | Key Applications |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-cleavable, hydrophobic spacer | NHS ester reaction is pH-dependent (optimal pH 7.2-8.5).[3] Maleimide reaction is highly efficient with thiols. | Thiosuccinimide linkage is susceptible to retro-Michael reaction, leading to deconjugation. | ADCs (e.g., Ado-trastuzumab emtansine), protein-protein conjugation. |
| Sulfo-SMCC | Water-soluble version of SMCC | Similar to SMCC, but enhanced solubility facilitates reactions in aqueous buffers. | Similar to SMCC. | Labeling of cell surface proteins, water-soluble bioconjugates. |
| PEGylated Crosslinkers (e.g., MAL-PEG-NHS) | Hydrophilic PEG spacer of varying lengths | Efficient conjugation. PEG spacer can reduce steric hindrance. | Can improve the stability and solubility of the conjugate. | ADCs with improved pharmacokinetics, PEGylation of proteins. |
| N-Aryl Maleimides | Modified maleimide group for enhanced stability | High conjugation efficiency. | Significantly improved stability compared to N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring to a stable ring-opened form. | Next-generation ADCs with enhanced stability. |
Click Chemistry-Based Crosslinkers
Click chemistry offers an alternative approach to bioconjugation, characterized by high efficiency and specificity. Heterobifunctional crosslinkers incorporating "clickable" functional groups like azides and alkynes are becoming increasingly popular.
Table 2: Performance Comparison of Click Chemistry-Based Crosslinkers
| Crosslinker Type | Key Features | Reaction Efficiency | Conjugate Stability | Key Applications |
| Azide-PEG-NHS Ester | Amine-reactive NHS ester and an azide group for CuAAC or SPAAC | Highly efficient and specific click reaction. | The resulting triazole linkage is highly stable. | Site-specific labeling of proteins, construction of complex bioconjugates. |
| Alkyne-PEG-Maleimide | Sulfhydryl-reactive maleimide and an alkyne group for CuAAC or SPAAC | Highly efficient and specific click reaction. | The resulting triazole linkage is highly stable. | Site-specific modification of proteins containing cysteine residues. |
In Vitro Cytotoxicity of ADCs with Different Linkers
The choice of linker can significantly impact the efficacy of an ADC. The following table provides illustrative IC50 values for ADCs constructed with different linker technologies.
Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs
| ADC Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | Thioether (Maleimide-based) | MMAE | BT-474 (HER2-positive) | ~15-40 | |
| HER2 | Thioether (Maleimide-based) | Thailanstatin | N87 (HER2-positive) | ~13-43 | |
| HER2 | Thioether (Maleimide-based) | Thailanstatin | MDA-MB-361-DYT2 (moderate HER2) | ~25-80 (high DAR) | |
| Integrin αVβ3 | Peptide (GPLG-PABC) | MMAE | U87MG (integrin-positive) | ~1.5 |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and thus should be considered as illustrative examples.
Experimental Protocols
Protocol 1: General Procedure for Two-Step Antibody-Drug Conjugation using SMCC
This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC crosslinker
-
Sulfhydryl-containing drug
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
SMCC Activation of Antibody:
-
Immediately before use, dissolve SMCC in DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution while gently stirring.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC: Purify the maleimide-activated antibody using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation with Sulfhydryl-Containing Drug:
-
Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50 mM cysteine.
-
Purification: Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.
Protocol 2: In Vitro Plasma Stability Assay of an ADC
This protocol is a general method to assess the stability of an ADC in plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human plasma (or plasma from other species of interest)
-
PBS (Phosphate Buffered Saline)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
ADC Capture:
-
At each time point, add an aliquot of the plasma-ADC mixture to immunoaffinity beads.
-
Incubate to allow the ADC to bind to the beads. . Wash the beads with PBS to remove unbound plasma proteins.
-
-
Analysis:
-
Elute the ADC from the beads.
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR against time.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency of an ADC on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the medium from the wells and add the different ADC concentrations. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
-
Visualizing Crosslinker Chemistry and Workflows
General Workflow for ADC Synthesis
The following diagram illustrates the two-step conjugation process using a heterobifunctional crosslinker.
Caption: A diagram illustrating the two-step synthesis of an ADC.
Reaction Mechanism of Amine-to-Sulfhydryl Crosslinkers
This diagram shows the chemical reactions involved in using an SMCC crosslinker.
Caption: Chemical reactions of an SMCC crosslinker.
Comparative Stability of ADC Linkers in Plasma
This diagram illustrates the relative stability of different linker chemistries in plasma over time.
Caption: Relative stability of different ADC linkers in plasma.
References
Assessing Linker-Specific Immunogenicity of Sulfo-LC-SPDP Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that not only connects the antibody to the cytotoxic payload but can also significantly influence the ADC's overall safety and efficacy profile. A key concern in ADC development is the potential for immunogenicity, where the immune system recognizes the ADC as foreign and mounts an unwanted immune response. This response can be directed against the antibody, the drug, or the linker itself. This guide provides a comparative assessment of the immunogenicity of ADCs featuring the Sulfo-LC-SPDP linker, alongside other commonly used linkers, and offers detailed experimental protocols for evaluating linker-specific immune responses.
Comparative Analysis of Linker Immunogenicity
The immunogenicity of an ADC is a complex multifactorial issue.[1] While a direct comparison of linker immunogenicity is challenging due to variations in ADC constructs, target antigens, and patient populations across different clinical trials, some general observations can be made. The this compound (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate) linker belongs to the disulfide-based linker class, which is designed to be cleaved in the reducing environment of the cell.
A study comparing the immunogenicity of peptide-carrier conjugates with different crosslinkers, including the SPDP linker (a close structural relative of this compound), found that the more flexible, non-aromatic linkers originating from SPDP showed almost no linker-specific antibody reactivity. This was in contrast to more constrained and aromatic linkers which induced high levels of linker-specific antibodies.
Clinical data on the incidence of anti-drug antibodies (ADAs) for various approved ADCs provide some insights into the immunogenicity of different linker-payload combinations. However, it is important to note that these studies often do not differentiate between responses to the linker, the payload, or neoantigens formed at the conjugation site.
| Linker Type | Example ADC | ADA Incidence (%) | Notes on Anti-Linker/Drug Responses |
| Disulfide | Gemtuzumab ozogamicin | ~1% | In the few positive cases, antibodies were directed against the calicheamicin/linker portion.[1] |
| Thioether (non-cleavable) | Ado-trastuzumab emtansine (T-DM1) | 5.3% | ADAs were primarily against the linker-drug and/or neo-epitopes on the antibody. |
| Valine-Citrulline (vc) Peptidase-cleavable | Brentuximab vedotin | ~37% | All ADAs were directed against the chimeric mAb component. |
| Valine-Citrulline (vc) Peptidase-cleavable | Multiple vc-MMAE ADCs | 0 - 35.8% | The majority of ADAs were against the mAb domain, suggesting the hapten-like structure of the linker-drug did not significantly increase immunogenicity.[2][3] |
Table 1: Summary of Clinical Immunogenicity Data for Various ADC Linker Types. Data is compiled from multiple sources and direct comparison should be approached with caution due to differing study designs and assays.
Signaling Pathway for Linker-Specific Immunogenicity
The induction of an immune response against the linker of an ADC typically follows the pathway of hapten-carrier immunogenicity. The small molecule linker-drug complex (hapten) is unlikely to be immunogenic on its own but can elicit an immune response when attached to the large antibody protein (carrier).
References
Safety Operating Guide
Proper Disposal of Sulfo-LC-SPDP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical aspect of laboratory operations and environmental responsibility. Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, amine-to-sulfhydryl crosslinker, requires careful handling and disposal due to its reactive nature and byproducts.
This guide provides a step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices. The primary principle behind the safe disposal of this compound is the neutralization of its reactive N-hydroxysuccinimide (NHS) ester group and the proper handling of its reaction byproduct, pyridine-2-thione.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling and disposal steps should be conducted in a certified chemical fume hood.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound and its byproducts.
| Parameter | Value | Notes |
| This compound Quenching | ||
| Quenching Solution (Option A) | 1 M Tris or Glycine solution | A primary amine solution to react with the NHS ester. |
| Quenching Solution (Option B) | 1 M Sodium Bicarbonate (NaHCO₃) solution | A mild base to hydrolyze the NHS ester. |
| Quenching Solution (Option C) | 1 M Sodium Hydroxide (NaOH) solution | A strong base for rapid hydrolysis. Use with caution due to potential exothermicity. |
| Reaction Time for Quenching | Minimum of 1 hour | Ensure complete deactivation of the NHS ester. |
| Pyridine-2-thione Monitoring | ||
| Absorbance Maximum | 343 nm | Wavelength at which the release of pyridine-2-thione can be monitored. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol is designed for the safe deactivation and disposal of unused this compound and solutions containing this reagent.
Materials:
-
Unused this compound (solid or in solution).
-
Quenching solution (choose one from the table above).
-
Appropriately labeled hazardous waste container.
-
Personal Protective Equipment (PPE).
-
Chemical fume hood.
Procedure:
-
Preparation: In a designated chemical fume hood, prepare a container for the quenching reaction. This container should be larger than the volume of the waste to accommodate the addition of the quenching solution.
-
Dissolution (if applicable): If the this compound waste is in solid form, dissolve it in water. This compound is water-soluble.
-
Quenching the NHS Ester:
-
Slowly add the chosen quenching solution to the this compound waste. A volume of quenching solution at least 10 times the volume of the waste solution is recommended to ensure a complete reaction.
-
Stir the mixture at room temperature for a minimum of one hour. This allows for the complete hydrolysis or amine-quenching of the reactive NHS ester.
-
-
Waste Collection:
-
The resulting solution, containing the deactivated this compound and the quenching agent, should be collected in a clearly labeled hazardous waste container.
-
The label must include the chemical names of all components, including the reaction byproducts (e.g., hydrolyzed this compound, N-hydroxysulfosuccinimide, and pyridine-2-thione if applicable).
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.
-
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of this compound Components and Disposal Concerns
This diagram outlines the relationship between the components of this compound, its reactive byproduct, and the associated disposal considerations.
Caption: Key components of this compound and their disposal implications.
Essential Safety and Operational Guide for Handling Sulfo-LC-SPDP
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Sulfo-LC-SPDP (Sulfosuccinimidyl 6-[3’-(2-pyridyldithio)propionamido]hexanoate). This document provides immediate, essential safety protocols, logistical information, and detailed operational and disposal plans to foster a safe and efficient research environment.
Chemical and Physical Properties
This compound is a water-soluble, heterobifunctional crosslinker. It contains an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a sulfhydryl-reactive pyridyldithiol group.[1] A key feature of its reaction with sulfhydryl groups is the release of pyridine-2-thione, which can be monitored by measuring absorbance at 343 nm.[1]
| Property | Value |
| Molecular Weight | 527.57 g/mol |
| Appearance | White solid |
| Purity | ≥90% |
| Solubility | Soluble in water (>95 mg/mL)[2] |
| Storage Temperature | -20°C[3] |
| Storage Conditions | Desiccated, protected from moisture |
Personal Protective Equipment (PPE)
Based on the hazard assessment of similar chemical compounds, the following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Immediately transfer the product to a freezer and store at -20°C under desiccating conditions.
-
The product is sensitive to moisture; ensure the container is tightly sealed.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature inside a desiccator to prevent condensation.
-
All handling of the solid reagent and preparation of stock solutions should be conducted in a certified chemical fume hood.
3. Solution Preparation:
-
This compound is water-soluble and can be dissolved directly in aqueous buffers.
-
It is recommended to prepare solutions fresh for each use, as storage of stock solutions is not advised.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, as well as the first rinse of any contaminated glassware, should be collected in a designated hazardous waste container.
-
Contaminated Materials: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats) must be disposed of as hazardous solid waste.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and to arrange for proper disposal.
Workflow for Handling and Disposal of this compound
The following diagram outlines the complete lifecycle for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online [thermofisher.com]
- 2. This compound 90 Sigma-Aldrich [sigmaaldrich.com]
- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
